molecular formula C10H8N2O2 B1328908 2-Methyl-8-nitroquinoline CAS No. 881-07-2

2-Methyl-8-nitroquinoline

Cat. No.: B1328908
CAS No.: 881-07-2
M. Wt: 188.18 g/mol
InChI Key: UHPGVDHXHDPYQP-UHFFFAOYSA-N
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Description

2-Methyl-8-nitroquinoline is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163380. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-8-nitroquinoline
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InChI

InChI=1S/C10H8N2O2/c1-7-5-6-8-3-2-4-9(12(13)14)10(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UHPGVDHXHDPYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30236815
Record name Quinaldine, 8-nitro-
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Molecular Weight

188.18 g/mol
Source PubChem
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CAS No.

881-07-2
Record name 2-Methyl-8-nitroquinoline
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Record name QUINALDINE, 8-NITRO-
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Record name 2-METHYL-8-NITROQUINOLINE
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Foundational & Exploratory

2-Methyl-8-nitroquinoline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-8-nitroquinoline (CAS 881-07-2) is a critical heterocyclic scaffold in medicinal chemistry, serving as the immediate precursor to 8-aminoquinolines , a class of pharmacophores essential for antimalarial drugs (e.g., Primaquine, Tafenoquine) and emerging anti-cancer agents.[1]

This guide addresses the primary technical challenge associated with this compound: the regioselective isolation of the 8-nitro isomer from the 5-nitro byproduct during synthesis.[1] It further details the reactivity of the C2-methyl "active" position and the C8-nitro group, providing self-validating protocols for researchers optimizing lead compounds.[1]

Part 1: Chemical Identity & Physical Characterization

PropertyData
Chemical Name This compound
Synonyms 8-Nitroquinaldine
CAS Number 881-07-2
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Melting Point 138 – 141 °C
Appearance Yellow to amber crystalline solid
Solubility Soluble in chloroform, hot ethanol, benzene; Insoluble in water.[1][2][3]
pKa ~3.5 (quinoline nitrogen)

Part 2: Synthesis & Purification Strategies

The synthesis of this compound is classically achieved via the nitration of 2-methylquinoline (quinaldine).[1] However, this reaction is not regioselective, yielding a mixture of 5-nitro (approx. 40-50%) and 8-nitro (approx. 50-60%) isomers.[1]

The Core Challenge: The structural similarity of the 5- and 8-isomers makes separation by standard flash chromatography inefficient and solvent-heavy.[1] The Expert Solution: Utilization of Hydrohalide Salt Precipitation (based on differential solubility of the isomer salts) is the industry-standard method for high-purity isolation.[1]

Protocol 1: Nitration and Isomer Separation

This protocol utilizes the differential solubility of the hydrochloride salts to isolate the 8-nitro isomer.

Reagents:

  • 2-Methylquinoline (Quinaldine): 14.3 g (0.1 mol)[1]

  • Sulfuric Acid (conc.): 40 mL[1]

  • Nitric Acid (fuming, >90%): 7.0 mL[1]

  • Hydrochloric acid (conc.)[1][3][4]

  • Ethanol (95%)[1]

Step-by-Step Methodology:

  • Nitration:

    • Dissolve 2-methylquinoline in conc. H₂SO₄ at 0°C in a round-bottom flask.

    • Add fuming HNO₃ dropwise, maintaining internal temperature below 5°C to prevent polynitration.[1]

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Pour onto crushed ice/water (200 g). Neutralize with NaOH to pH 10.

    • Filter the resulting yellow precipitate (mixture of 5- and 8-isomers).[1] Wash with water and dry.

  • Purification (The Salt Method):

    • Dissolve the crude solid mixture in hot ethanol (approx. 10 mL/g).

    • Add conc. HCl dropwise until the solution is acidic (pH < 2).

    • Critical Step: Cool the solution slowly to 0-5°C. The 5-nitroquinoline hydrochloride is less soluble and will precipitate first.[1] Filter off this solid (keep the filtrate).

    • Isolation of Target: Neutralize the filtrate (which contains the 8-nitro isomer) with aqueous ammonia.[3] The free base this compound will precipitate.[1]

    • Recrystallize from ethanol to obtain pure yellow needles (MP: 139-141°C).

QC Check:

  • TLC: Silica gel, Ethyl Acetate/Hexane (3:7).[1] 8-nitro isomer typically has a higher Rf than the 5-nitro isomer due to intramolecular H-bonding (peri-effect) in the 8-position, though this is weak in nitro compounds compared to amines.[1]

  • 1H NMR: Look for the C2-methyl singlet.[1] Shift differences between isomers confirm purity.

Part 3: Chemical Reactivity Profile

This compound possesses two distinct reactive centers:

  • C8-Nitro Group: Susceptible to reduction to an amine.[1]

  • C2-Methyl Group: Activated by the electron-deficient quinoline ring (enhanced by the 8-nitro group), allowing for condensation reactions.[1]

Visualizing the Reactivity Landscape

ReactivityMap Target This compound (Core Scaffold) Amine 8-Amino-2-methylquinoline (Drug Precursor) Target->Amine Reduction (H2/Pd-C or Fe/AcOH) Styryl 2-Styryl-8-nitroquinoline (Knoevenagel Adduct) Target->Styryl Condensation (PhCHO, Ac2O) Acid 8-Nitroquinoline-2-carboxylic acid Target->Acid SeO2 Oxidation

Figure 1: Reactivity map showing the divergent synthetic pathways from the parent scaffold.[1][5]

Protocol 2: Reduction to 8-Amino-2-methylquinoline

Essential for generating the 8-aminoquinoline pharmacophore.[1]

Method: Catalytic Hydrogenation

  • Setup: Place this compound (1.88 g, 10 mmol) in a hydrogenation flask.

  • Solvent: Add Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (0.2 g).

  • Reaction: Hydrogenate at 40 psi (approx. 3 bar) for 4 hours at room temperature.

  • Workup: Filter through Celite to remove catalyst. Evaporate solvent.

  • Result: 8-Amino-2-methylquinoline (Reddish oil or low-melting solid).[1]

    • Note: The amine is oxidation-sensitive.[1] Store under nitrogen or convert to HCl salt immediately.

Protocol 3: Knoevenagel Condensation (C2-Methyl Activation)

Used to extend the carbon chain for lipophilic analogs.[1]

Reaction: Condensation with Benzaldehyde[1][6][7]

  • Mix: this compound (10 mmol), Benzaldehyde (12 mmol), and Acetic Anhydride (5 mL).

  • Heat: Reflux at 140°C for 6-8 hours.

  • Mechanism: The acetic anhydride facilitates the formation of the enamine-like intermediate at the C2 position.

  • Workup: Cool to room temperature. Pour into water. The styryl product (2-(2-phenylethenyl)-8-nitroquinoline) usually precipitates.[1]

  • Purification: Recrystallize from ethanol.

Part 4: Applications in Drug Discovery

The this compound scaffold is the "gateway" molecule for the 8-aminoquinoline class of antimalarials.[1]

Drug ClassRole of this compoundMechanism of Action
Antimalarials Precursor to Primaquine and Tafenoquine analogs.[1]The 8-amino group is essential for activity against P. vivax hypnozoites (dormant liver stage).[1] The quinoline ring intercalates DNA, while the amine generates reactive oxygen species (ROS).
Anti-cancer Scaffold for metal chelators.Derivatives act as ligands for Cu(II) or Zn(II), inhibiting proteasomes in tumor cells.[1]
Anti-infectives Precursor to 8-hydroxy-2-methylquinoline (via diazonium hydrolysis).[1]Used as a topical antiseptic and copper chelator.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Nitro Group Hazard: While not highly explosive like polynitro compounds, 8-nitroquinoline should be treated as potentially energetic.[1] Avoid heating dry residue above 200°C.

  • Storage: Store in amber vials (light sensitive) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group or photoreduction of the nitro group.

References

  • Synthesis & Separation: Process for separating 5-nitroquinoline and 8-nitroquinoline.[1][2][8] European Patent EP0858998A1.

  • Physical Properties: this compound (CAS 881-07-2) Data Sheet.[1] ChemicalBook.[9]

  • Reactivity (Condensation): Ogata, Y., et al. "Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride."[1] Journal of the Chemical Society, Perkin Transactions 2, 1972.[1]

  • Medicinal Application: Synthesis and Biological Evaluation of 8-Quinolinamines. ACS Omega, 2018.[1] [1]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Methyl-8-nitroquinoline, a key heterocyclic compound, stands as a significant scaffold in medicinal chemistry. While primarily recognized as a crucial intermediate in the synthesis of various pharmaceutical agents, its inherent biological activities and those of its close derivatives warrant a thorough investigation. This technical guide provides a comprehensive overview of the current understanding and potential biological activities of this compound, with a focus on its prospective applications in oncology and microbiology. We will delve into the available data on its cytotoxicity against cancer cell lines, infer its potential antimicrobial and antifungal properties based on structurally related compounds, and elucidate the probable mechanisms underpinning these activities. This guide also provides detailed experimental protocols for the evaluation of these biological activities, aiming to equip researchers with the necessary tools to further explore the therapeutic potential of this versatile molecule.

Introduction: The Quinoline Scaffold and the Significance of this compound

Quinoline and its derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antimalarial, antibacterial, antifungal, and anticancer properties. The versatile nature of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological efficacy and pharmacokinetic profile.

This compound emerges as a particularly interesting derivative. The presence of a nitro group at the 8-position significantly influences its electronic properties, enhancing its reactivity and potential for biological interactions.[1] It is a well-established precursor in the synthesis of other biologically active molecules, notably 2-methyl-8-aminoquinoline, a key intermediate for various dyes and potential pharmaceutical agents.[2] This guide will explore the direct and inferred biological potential of this compound, moving beyond its role as a synthetic intermediate to its prospective role as a bioactive compound.

Potential Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, compelling evidence from its derivatives, particularly 2-styryl-8-nitroquinolines, suggests a strong cytotoxic potential against cancer cells.

Cytotoxicity of 2-Styryl-8-nitroquinoline Derivatives

A study on a series of 2-styryl-8-nitroquinolines demonstrated significant cytotoxic activity against the HeLa human cervical cancer cell line.[3] The IC50 values, the concentration of a drug that inhibits cell growth by 50%, for these derivatives ranged from 2.897 to 10.37 μM, indicating potent anticancer effects.[3]

Compound DesignationSubstituent on Styryl RingCell LineIC50 (µM)[3]
S1B-SCH3HeLa10.37
S2B-OCH3HeLa6.54
S3B-BrHeLa2.897

This table summarizes the in vitro cytotoxicity of 2-styryl-8-nitroquinoline derivatives.

The data clearly indicates that the nature of the substituent on the styryl ring plays a crucial role in modulating the cytotoxic activity. An electron-withdrawing group like bromine (-Br) at this position appears to enhance the anticancer potency.[3]

Postulated Mechanism of Anticancer Action

The anticancer mechanism of nitroquinoline derivatives is believed to be multifactorial. Drawing parallels from structurally similar compounds, two primary pathways are likely involved:

  • Induction of Apoptosis through Reactive Oxygen Species (ROS) Generation: Many quinoline-based anticancer agents exert their effects by increasing the intracellular levels of reactive oxygen species. This oxidative stress can damage cellular components, including DNA, and trigger programmed cell death, or apoptosis.

  • Metal Ion Chelation: The 8-hydroxyquinoline scaffold, a close relative of 8-nitroquinoline, is a known metal chelator. The chelation of essential metal ions like iron and copper can disrupt the function of key enzymes involved in cellular proliferation and survival, thereby inhibiting cancer cell growth. While the nitro group at the 8-position alters the chelating properties compared to a hydroxyl group, the potential for metal ion interaction should not be disregarded and warrants further investigation.

Anticancer Mechanism of Nitroquinolines This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell ROS_Generation Increased ROS Generation Cancer_Cell->ROS_Generation Metal_Chelation Metal Ion Chelation Cancer_Cell->Metal_Chelation DNA_Damage DNA Damage ROS_Generation->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Metal_Chelation->Enzyme_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Enzyme_Inhibition->Apoptosis

Figure 1. Postulated mechanism of anticancer action for this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line, such as HeLa, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (media only).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT Assay Workflow A Seed HeLa cells in 96-well plate B Incubate overnight A->B C Treat with this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H

Figure 2. Workflow for the MTT cytotoxicity assay.

Potential Antimicrobial and Antifungal Activity

Inferred Activity Based on Structural Analogs
  • 2-Styrylquinolines: A study on various 2-styrylquinolines, synthesized from 2-methylquinoline, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.9 µg/mL and were found to be as potent as the standard drug ciprofloxacin against certain strains.[6]

  • 2-Methyl-8-Quinolinol Derivatives: Research on 5- and 7-substituted 2-methyl-8-quinolinols has shown notable antifungal activity against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes.[7] The 5,7-dichloro and 5,7-dibromo derivatives were particularly potent.[7]

  • 8-Hydroxyquinoline Derivatives: Numerous studies have confirmed the potent antimicrobial and antifungal activities of 8-hydroxyquinoline and its derivatives.[1][8] For instance, nitroxoline (5-nitro-8-hydroxyquinoline) exhibits strong antibacterial activity against various pathogens.[1]

Given that this compound shares the core 2-methylquinoline structure and possesses a nitro group, a feature also present in the active compound nitroxoline, it is highly probable that it will exhibit some degree of antimicrobial and antifungal activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of this compound against bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Broth Microdilution Workflow A Prepare bacterial inoculum C Inoculate wells with bacteria A->C B Serial dilution of this compound in 96-well plate B->C D Incubate for 18-24 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E

Figure 3. Workflow for the broth microdilution MIC assay.

Synthesis and Future Directions

This compound is typically synthesized via the nitration of 2-methylquinoline. However, this reaction can yield a mixture of isomers, making purification challenging.[2] An alternative route involves the Skraup synthesis from o-nitroaniline. Its primary application remains as a key intermediate in the synthesis of 2-methyl-8-aminoquinoline through reduction of the nitro group.[2]

The promising, albeit inferred, biological activities of this compound highlight the need for further dedicated research. Future studies should focus on:

  • Direct evaluation of its antimicrobial and antifungal activity against a broad panel of clinically relevant pathogens to determine its MIC values.

  • In-depth investigation of its anticancer activity against a wider range of cancer cell lines and elucidation of the specific molecular pathways involved.

  • Synthesis and biological evaluation of novel derivatives to establish a clear structure-activity relationship and optimize its therapeutic potential.

Conclusion

This compound is more than just a synthetic intermediate; it is a molecule with significant untapped biological potential. The cytotoxic effects of its derivatives against cancer cells are a strong indicator of its promise in oncological research. Furthermore, the well-documented antimicrobial and antifungal properties of related quinoline compounds provide a solid rationale for investigating its efficacy against a range of pathogens. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate these potential activities. Further exploration of this compound and its analogs could lead to the development of novel therapeutic agents to address the pressing challenges in cancer and infectious diseases.

References

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Omega. Retrieved January 30, 2026, from [Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). Antimicrobial Agents and Chemotherapy. Retrieved January 30, 2026, from [Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). Archiv der Pharmazie. Retrieved January 30, 2026, from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega. Retrieved January 30, 2026, from [Link]

  • Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 30, 2026, from [Link]

  • Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. (2015). European Journal of Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2025). MDPI. Retrieved January 30, 2026, from [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.). Google Patents.
  • Synthesis and antibacterial activities of some substituted 2-styrylquinolines. (n.d.). Der Pharma Chemica. Retrieved January 30, 2026, from [Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2025). PubMed. Retrieved January 30, 2026, from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Antimicrobial Potential of Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Multidrug-Resistant (MDR) Pathogens via Metallophore Activity and Biofilm Disruption

Executive Summary

The resurgence of 8-hydroxyquinoline derivatives, specifically 5-nitro-8-hydroxyquinoline (Nitroxoline) and its novel analogs, represents a critical pivot in antibiotic discovery. Unlike traditional antibiotics that target specific enzymatic pockets (e.g., gyrase or ribosomes), nitroquinolines primarily function as ionophores and biofilm disruptors . This guide analyzes the physicochemical basis of their activity, details the synthesis of high-potency derivatives, and provides validated protocols for their evaluation against ESKAPE pathogens.

Chemical Basis & Structure-Activity Relationship (SAR)

The pharmacophore of nitroquinoline is defined by its ability to chelate divalent cations (


, 

,

,

). The antimicrobial potency is strictly governed by the electron density of the quinoline ring.
The Core Pharmacophore: 5-Nitro-8-Hydroxyquinoline
  • The Chelation Site (N,O-Donor): The nitrogen at position 1 and the hydroxyl group at position 8 form a bidentate ligand. This site is essential. Removal of the hydroxyl group (e.g., quinoline) or blocking it (e.g., 8-methoxyquinoline) abolishes activity.

  • The 5-Nitro Group (

    
    ):  This is the critical potency amplifier. As a strong electron-withdrawing group (EWG), it lowers the 
    
    
    
    of the phenolic hydroxyl group.
    • Effect: A lower

      
       means the molecule is more easily deprotonated at physiological pH, facilitating tighter binding to metal ions.
      
    • Redox Potential: The nitro group can undergo bioreduction within the bacterial cytoplasm, generating reactive nitrogen species (RNS) that contribute to cytotoxicity, though this is secondary to the chelation effect.

Strategic Modifications
PositionModificationEffect on Activity
C-5 Nitro (

)
Optimal. Increases acidity of C-8 OH; enhances metal binding affinity.
C-7 Mannich Bases (Aminomethylation)Solubility & Selectivity. Introducing bulky amines (e.g., morpholine, piperazine) here improves lipophilicity/hydrophilicity balance (

) and can reduce mammalian cytotoxicity.
C-2 Hydrazone LinkersSpectrum Broadening. Extension at C-2 often increases activity against Mycobacterium tuberculosis but may reduce solubility.
C-8 Hydroxyl (OH)Essential. Must remain free for chelation.
Mechanisms of Action (MoA)

Recent mechanistic studies have shifted the understanding of nitroquinolines from simple "metal strippers" to toxic metallophores .

A. The "Trojan Horse" Metallophore Effect

Rather than merely starving bacteria of essential metals, nitroxoline derivatives often bind environmental metals (specifically


 and 

) and transport them into the bacterial cell across the lipophilic membrane.
  • Import: The neutral, lipophilic Metal-Ligand complex diffuses through the bacterial membrane.

  • Dissociation: Intracellular conditions lead to complex dissociation.

  • Intoxication: The surge of free intracellular copper/zinc disrupts Fe-S clusters in metabolic enzymes (e.g., dehydratases), halting respiration and metabolism.

B. Biofilm Matrix Destabilization

Bacterial biofilms rely on


 and 

to cross-link extracellular DNA (eDNA) and polysaccharides in the matrix.
  • Nitroquinolines compete for these divalent cations.

  • Result: The biofilm matrix loses structural integrity, causing dispersal of established biofilms and rendering the bacteria susceptible to immune clearance or co-administered antibiotics.

C. NDM-1 Inhibition (Carbapenem Rescue)

Newer derivatives (e.g., ASN-1733) have shown the ability to strip


 from the active site of New Delhi Metallo-beta-lactamase-1 (NDM-1), effectively restoring the efficacy of carbapenems against resistant Klebsiella pneumoniae.

MoA_Pathway Nitro Nitroquinoline Derivative Complex Lipophilic Metal-Ligand Complex Nitro->Complex Chelation Biofilm Biofilm Matrix (Ca2+/Mg2+ Bridges) Nitro->Biofilm Competes for Matrix Ions Ext_Metal Extracellular Zn2+ / Cu2+ Ext_Metal->Complex Membrane Bacterial Membrane Complex->Membrane Diffusion Intra_Metal Intracellular Metal Surge Membrane->Intra_Metal Dissociation Enzyme Metabolic Enzymes (Fe-S Clusters) Intra_Metal->Enzyme Mismetallation Death Bacterial Stasis/Death Enzyme->Death Metabolic Arrest Biofilm->Death Dispersal

Figure 1: Dual mechanism of action: Intracellular metal intoxication (Metallophore) and Extracellular biofilm destabilization.

Synthesis of 7-Substituted-5-Nitro-8-Hydroxyquinolines

To improve the solubility and pharmacokinetic profile of the parent nitroxoline, the Mannich reaction at the C-7 position is the preferred synthetic route.

Protocol: Mannich Base Synthesis

Reagents: 5-nitro-8-hydroxyquinoline (Starting Material), Paraformaldehyde, Secondary Amine (e.g., N-methylpiperazine), Ethanol (Solvent).

  • Preparation: Dissolve 5-nitro-8-hydroxyquinoline (1.0 eq) in absolute ethanol.

  • Activation: Add paraformaldehyde (1.2 eq) to the solution.

  • Amine Addition: Dropwise add the secondary amine (1.2 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).
    
  • Precipitation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, remove solvent in vacuo and recrystallize from Ethanol/Ether.

  • Validation:

    
    -NMR must show the disappearance of the C-7 proton doublet and appearance of the methylene singlet (
    
    
    
    ) bridging the ring and the amine.

Synthesis_Workflow Start 8-Hydroxyquinoline Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Intermediate 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Nitration->Intermediate Mannich Mannich Reaction (HCHO + 2° Amine, Reflux) Intermediate->Mannich Product 7-Substituted Derivative Mannich->Product Purify Recrystallization (EtOH) Product->Purify

Figure 2: Synthetic pathway from 8-HQ to functionalized 7-substituted nitroquinoline derivatives.

Evaluation Protocols (Self-Validating Systems)

Nitroquinolines are hydrophobic. Standard aqueous assays often yield false negatives due to precipitation. These protocols incorporate specific controls for solubility.

A. MIC Determination (Modified for Hydrophobic Compounds)

Objective: Determine Minimum Inhibitory Concentration against ESKAPE pathogens.

  • Stock Prep: Dissolve derivative in 100% DMSO to 10 mg/mL. Note: Do not use water/buffer for stock.

  • Dilution: Dilute stock 1:100 into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to get 100 µg/mL (1% DMSO final).

  • Plate Setup:

    • Columns 1-10: 2-fold serial dilution of compound.

    • Column 11: Solvent Control (CAMHB + 1% DMSO). Critical: If bacteria die here, the assay is invalid.

    • Column 12: Growth Control (CAMHB only) and Sterility Control.

  • Inoculum: Add

    
     CFU/mL bacterial suspension.
    
  • Incubation: 18–24h at

    
    .
    
  • Readout: Visual turbidity or

    
    . MIC is the lowest concentration with no visible growth.
    
B. Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify inhibition of biofilm formation (e.g., P. aeruginosa or S. aureus).

  • Seeding: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension (

    
    ) in TSB + 1% Glucose (Glucose promotes biofilm).
    
  • Treatment: Add 100 µL of compound at

    
     and 
    
    
    
    .
  • Incubation: Static incubation at

    
     for 24h. Do not shake.
    
  • Washing (Critical Step):

    • Gently aspirate media.

    • Wash 2x with PBS.[1] Pipette down the side of the well, not directly onto the biofilm.

  • Staining: Add 125 µL 0.1% Crystal Violet for 15 min.

  • Elution: Wash 3x with water.[1] Air dry. Add 200 µL 30% Acetic Acid to solubilize the dye.[1][2]

  • Quantification: Transfer to a new plate and read

    
    .
    
Data Presentation & Toxicity Considerations
Comparative Efficacy Table (Template)

When reporting results, use the following structure to allow direct comparison of potency vs. safety.

Compound IDR-Group (C7)MIC S. aureus (µg/mL)MIC P. aeruginosa (µg/mL)Biofilm IC50 (µg/mL)CC50 (HeLa Cells)Selectivity Index (SI)
Nitroxoline -H2 - 48 - 1612.5>64High
Derivative A Morpholine1 - 24 - 86.2532Moderate
Derivative B Piperazine0.5 - 12 - 43.116Low
The Genotoxicity Warning (Ames Test)

Nitro-aromatics are structural alerts for mutagenicity. The nitro group can be reduced by bacterial nitroreductases to hydroxylamines, which interact with DNA.

  • Mandatory Check: Any new nitroquinoline derivative must undergo an Ames test (Salmonella strains TA98 and TA100) early in development.

  • Context: While Nitroxoline is clinically approved (low systemic absorption reduces risk), systemic derivatives must prove they are non-mutagenic or have a high safety margin.

References
  • Cacace, E., et al. (2025).[3] "Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria."[3] Nature Communications. [Link]

  • Fuchs, F., et al. (2019).[4] "Repurposing of nitroxoline for the treatment of multidrug-resistant Neisseria gonorrhoeae." Journal of Antimicrobial Chemotherapy. [Link]

  • Li, Y., et al. (2022).[5] "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer." Journal of Medicinal Chemistry. [Link]

  • Elgamoudi, B. A., & Korolik, V. (2023).[6] "A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds." Bio-protocol. [Link][6][7]

  • Ma, Z., et al. (2023).[7] "Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition."[8] Biomedicine & Pharmacotherapy. [Link]

Sources

Technical Guide: Role of 2-Methyl-8-nitroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthetic utility, and therapeutic applications of 2-Methyl-8-nitroquinoline.

Executive Summary

This compound (CAS: 881-07-2) serves as a critical "gateway scaffold" in the synthesis of bioactive quinolines. Its significance lies not merely in its intrinsic biological activity, but in its dual-functional reactivity: the C8-nitro group acts as a latent amine for generating 8-aminoquinolines (the pharmacophore of Primaquine and Tafenoquine), while the C2-methyl group offers a reactive handle for condensation reactions to generate styrylquinolines. This guide analyzes its synthesis, reactivity, and application in developing antimalarial, antileishmanial, and anticancer therapeutics.[1]

Chemical Profile & Reactivity

The molecule exhibits a "Push-Pull" electronic character that defines its synthetic utility.

PropertyValue/DescriptionRelevance
Molecular Formula C₁₀H₈N₂O₂Core scaffold
Molecular Weight 188.18 g/mol Fragment-based drug design
LogP (Predicted) ~2.3 - 2.5Good membrane permeability
C8-Nitro Group Electron Withdrawing (EWG)Deactivates ring; Precursor to C8-Amine (Donating)
C2-Methyl Group Acidic / NucleophilicActivated by ring nitrogen; susceptible to aldol-type condensations
Mechanistic Insight: The "Methyl Activation"

The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect (–I effect), which acidifies the protons on the C2-methyl group. The C8-nitro group further decreases electron density in the ring, enhancing this acidity. Consequently, the C2-methyl group readily deprotonates to form an enamine-like carbanion, facilitating condensation with aromatic aldehydes to form 2-styryl-8-nitroquinolines .

Synthetic Pathways & Challenges

The Nitration Challenge (Industrial Route)

The most common synthesis involves the direct nitration of 2-methylquinoline (Quinaldine). However, this reaction is not regioselective.

  • Reagents: Fuming HNO₃ / H₂SO₄.

  • Outcome: A mixture of 5-nitro (approx. 50%) and 8-nitro (approx. 50%) isomers.[2]

  • Separation: Separation is notoriously difficult due to similar solubilities.

  • Solution: Fractional crystallization of hydrohalide salts or the use of "Wet DMF" (Dimethylformamide containing ~1% water) has been proven to selectively solubilize the 8-nitro isomer while precipitating the 5-nitro isomer.

The Regioselective Alternative (Skraup/Doebner-Miller)

To avoid isomer separation, a de novo ring construction strategy is employed using ortho-substituted anilines.

  • Precursor: 2-Nitroaniline.

  • Reagent: Crotonaldehyde (or equivalents).

  • Mechanism: Michael addition followed by cyclization.

  • Advantage: Yields the 8-nitro isomer exclusively, though often with lower overall yields due to polymerization side reactions.

Visualization: Synthesis & Functionalization Logic

SynthesisPathways Quinaldine 2-Methylquinoline (Starting Material) Nitration Nitration (HNO3/H2SO4) Quinaldine->Nitration Mixture Isomeric Mixture (5-NO2 + 8-NO2) Nitration->Mixture Separation Wet DMF Separation Mixture->Separation Target This compound Separation->Target Soluble Fraction Styryl 2-Styryl-8-nitroquinoline (Anticancer) Target->Styryl Ac2O / Reflux + Ar-CHO Reduction Reduction (H2/Pd or Fe/HCl) Target->Reduction Aldehyde Aromatic Aldehyde (Ar-CHO) Amine 2-Methyl-8-aminoquinoline (Antimalarial Precursor) Reduction->Amine

Figure 1: Synthesis workflow showing the critical separation step and divergent functionalization pathways.

Medicinal Chemistry Applications

Infectious Diseases: The 8-Aminoquinoline Connection

This compound is the direct precursor to 2-methyl-8-aminoquinoline .[3] The 8-aminoquinoline scaffold is the only class of antimalarials capable of killing hypnozoites (dormant liver stages) of Plasmodium vivax, preventing relapse.[4]

  • Mechanism: The 8-amino group undergoes metabolic activation (CYP450) to form quinone-imine intermediates. These generate Reactive Oxygen Species (ROS) that induce oxidative stress in the parasite.

  • Leishmaniasis: Derivatives synthesized from this scaffold (e.g., Sitamaquine analogs) have shown promise against Leishmania donovani by targeting the parasite's mitochondria.

Oncology: Styrylquinolines

The condensation of this compound with benzaldehydes yields 2-styryl-8-nitroquinolines .

  • Activity: These compounds act as DNA intercalators and potential inhibitors of HIV-1 integrase and cancer cell proliferation.

  • SAR Insight: While the 8-hydroxy analogs (SA series) are often more cytotoxic, the 8-nitro variants (SB series) exhibit significant IC50 values (2–10 µM) against specific cell lines (e.g., HepG2), often with a better safety profile regarding non-specific metal chelation.

Neuroprotection: Precursor to Chelators

In Alzheimer's research, metal dyshomeostasis (Cu, Zn, Fe) promotes amyloid-beta aggregation.

  • Role: The nitro group is reduced to an amine and can be further modified to form 8-hydroxyquinoline derivatives (via diazotization/hydrolysis) or used as a ligand backbone.

  • Utility: These ligands chelate redox-active metals in the brain, reducing oxidative stress.

Experimental Protocol: Selective Isolation

Standard Operating Procedure for the purification of this compound from the nitration mixture.

Objective: Isolate high-purity 8-nitro isomer from the 5-nitro/8-nitro mixture.

  • Nitration: Dissolve 2-methylquinoline (1 eq) in conc. H₂SO₄ at 0°C. Add fuming HNO₃ (1.5 eq) dropwise. Stir at 0°C for 1h, then warm to RT. Pour onto ice. Neutralize with NH₄OH. Filter the crude yellow solid (Mixture of Isomers).

  • Solvent Preparation: Prepare "Wet DMF" by adding 1.25 mL of distilled water to 100 mL of Dimethylformamide.

  • Separation:

    • Suspend the crude dried solid in Wet DMF (approx. 5 mL per gram of solid).

    • Heat to 90-100°C until complete dissolution.[2]

    • Cool slowly to 25°C. A precipitate will form.

    • Filtration: Filter the solid.[2] The solid is predominantly 5-nitroquinoline (unwanted).[2]

    • Filtrate Recovery: The filtrate contains the This compound .

  • Isolation: Pour the filtrate into excess ice water. The 8-nitro isomer precipitates.[5] Filter, wash with water, and dry.

  • Validation: Verify purity via ¹H NMR (CDCl₃). The C8-nitro isomer shows a characteristic deshielded doublet for the H7 proton compared to the H5 isomer.

References

  • Nitration & Separation: Separation of 5-nitroquinoline and 8-nitroquinoline.[2][3][5][6] European Patent Application EP0858998A1. Link

  • Anticancer Activity: Sehlangia, S., et al. (2022).[7] Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines.[7] ACS Omega. Link

  • Antileishmanial Applications: Jain, R., et al. (2012). Discovery of a new antileishmanial hit in 8-nitroquinoline series.[5] European Journal of Medicinal Chemistry. Link

  • Synthesis Mechanism: Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Journal of Archives in Military Medicine. Link

  • 8-Aminoquinoline Pharmacology: Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. Current Opinion in Infectious Diseases. Link

Sources

Technical Guide: Safety and Hazard Assessment of 2-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2-Methyl-8-nitroquinoline (CAS: 881-07-2) is a critical bicyclic aromatic intermediate employed primarily as a scaffold precursor for 8-aminoquinolines, a class of compounds with significant antimalarial and organometallic utility. While indispensable in synthetic pathways, its handling requires a rigorous understanding of its dual-hazard profile: energetic instability inherent to the nitro-aromatic moiety and genotoxic potential driven by metabolic activation.

This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the risks and a self-validating protocol for safe handling.

Quick Hazard Matrix
ParameterClassificationCritical Threshold/Note
GHS Health Carc. 2, Acute Tox. 4, IrritantSuspected human carcinogen; potent sensitizer.
Energetic High Thermal SensitivityNitro group decomposition >250°C (exothermic).[1]
Physical State Crystalline SolidDust explosion hazard if micronized.
Reactivity ReducibleViolent reaction with strong reducing agents (e.g., hydrazine, hydrides).

Part 2: Physicochemical & Energetic Profile[2]

Structural Causality of Hazard

The molecule consists of a quinoline ring substituted at the 2-position with a methyl group and at the 8-position with a nitro group.

  • Nitro Group (

    
    ):  The source of both thermal instability and toxicity. In a fire, this group supplies oxygen, accelerating combustion and releasing toxic nitrogen oxides (
    
    
    
    ).
  • Methyl Group (

    
    ):  While generally stable, benzylic-like protons can be oxidized.
    
  • Quinoline Nitrogen: acts as a weak base, increasing solubility in acidic media, which facilitates systemic absorption if ingested.

Thermal Stability & Calorimetry

Warning: Nitro-aromatics are prone to "runaway" decomposition.

While specific Differential Scanning Calorimetry (DSC) data for this exact isomer is often proprietary, structural analogues (e.g., 8-nitroquinoline) exhibit exothermic decomposition onsets typically between 280°C and 320°C .

  • Protocol: Do not heat above 150°C during processing (drying/melting) without prior specific DSC testing of the batch.

  • Incompatibility: Contact with strong bases (NaOH, KOH) at high temperatures can induce the "Janovsky reaction" or similar nucleophilic attacks, lowering the decomposition onset temperature significantly.

Part 3: Toxicological Assessment (The Genotoxicity Mechanism)

The Nitro-Reduction Pathway

The primary health concern for this compound is its classification as a Suspected Carcinogen (Category 2) . This is not arbitrary; it stems from the metabolic bio-activation of the nitro group.

In vivo, the nitro group is reduced by cytosolic nitroreductases (e.g., in the liver or gut microbiota). This reduction proceeds through a nitroso intermediate to a hydroxylamine . The hydroxylamine is the "ultimate mutagen" capable of forming adducts with DNA (specifically at the C8 position of guanine), leading to replication errors.

Visualization of Metabolic Activation

The following diagram illustrates the mechanistic pathway from exposure to potential genotoxicity.

GenotoxicityPathway Nitro This compound (Parent Compound) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- Reduction Reductase Nitroreductase (Enzymatic Reduction) Reductase->Nitro Hydroxylamine N-Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Esterification & Loss of Leaving Group Esterification Sulfotransferase/ Acetyltransferase Esterification->Hydroxylamine DNA DNA Adduct Formation (Genotoxicity) Nitrenium->DNA Covalent Binding (Guanine C8)

Figure 1: Metabolic activation pathway of nitroquinolines leading to DNA adduction. The N-hydroxylamine species represents the critical control point for toxicity.

Part 4: Operational Safety & Handling Protocols

Occupational Exposure Banding (OEB)

Given the carcinogenicity suspicion and lack of a specific OEL (Occupational Exposure Limit), this compound should be handled as an OEB 3 or 4 compound (High Potency).

Target Exposure Limit: < 10 µg/m³ (8-hour TWA).

Engineering Controls Hierarchy

Do not rely solely on PPE. The following hierarchy is mandatory for handling >1 gram:

  • Isolation: Weighing and transfer must occur inside a Powder Containment Hood or Glovebox .

  • Ventilation: Single-pass HEPA filtration.

  • Closed Systems: For synthesis scale-up (>100g), use closed reactor charging ports (e.g., split butterfly valves) to prevent dust generation.

Synthesis & Reaction Safety

The most common application is the reduction of this compound to 2-Methyl-8-aminoquinoline. This step presents specific hazards:

  • Hydrogenation Risks: Using

    
     with Pd/C on a nitro-aromatic is highly exothermic.
    
    • Control: Limit

      
       pressure (< 5 bar) and strictly control temperature (< 50°C).
      
    • Catalyst Poisoning: Nitro groups can poison catalysts, leading to accumulation of unreacted material followed by a sudden "kick" (runaway) if temperature is ramped to compensate.

  • Chemical Reduction (Fe/Acid): Generates hydrogen gas in situ. Ensure reactor venting is sized for maximum gas evolution rates.

Workflow Visualization: Hierarchy of Controls

SafetyHierarchy cluster_0 Level 1: Engineering (Mandatory) cluster_1 Level 2: PPE (Redundant) cluster_2 Level 3: Decontamination Iso Barrier Isolator / Glovebox (For Solids) Resp P3/N100 Respirator (If outside containment) Iso->Resp Breach Protocol Fume Fume Hood (For Solutions only) Skin Double Nitrile Gloves + Tyvek Sleeves Fume->Skin Standard Ops Chem 10% Bleach or Surfactant Wash Resp->Chem Post-Task Waste Double Bag Incineration Stream Skin->Waste Disposal

Figure 2: Operational hierarchy for handling this compound. Engineering controls (Level 1) are the primary defense against genotoxic dust exposure.

Part 5: Emergency Response Protocols

Spill Management
  • Dry Spill: Do not sweep. Dry sweeping generates dust. Use a HEPA vacuum or wet-wipe method (damp paper towels with 10% soap solution).

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the nitro compound is an oxidizer source in a fire.

Fire Fighting
  • Hazard: Thermal decomposition releases toxic

    
     fumes (red-brown gas).
    
  • Media: Water spray, dry chemical, or

    
    .
    
  • Special Note: If a large quantity (>1 kg) is involved in a fire, evacuate the area due to potential explosion risk from rapid pressure rise if confined.

First Aid
  • Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (common with

    
     or amine precursors).
    
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or solvents, as they may enhance transdermal absorption of the nitro compound.

References

  • National Center for Biotechnology Information (PubChem). 8-Nitroquinoline Compound Summary (CID 11830). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound. (General Nitroquinoline Data). Retrieved from [Link]

  • Ames, B. N., et al. (1975).[2][3] Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.[3] Mutation Research.[3][4] (Foundational text on Nitro-aromatic mutagenicity). Retrieved from [Link]

Sources

Theoretical Studies and DFT Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer therapeutics. For modern drug development, Density Functional Theory (DFT) has transitioned from a purely academic exercise to a critical predictive tool.

This guide provides a rigorous, step-by-step technical framework for performing DFT analysis on quinoline derivatives. It moves beyond basic "how-to" instructions to explain the causality of computational choices, ensuring that the resulting electronic descriptors—such as HOMO-LUMO gaps and Molecular Electrostatic Potential (MEP) maps—can be reliably translated into biological activity predictions (QSAR) and molecular docking insights.

Theoretical Framework: The "Why" Behind the Physics

Before initiating calculations, one must understand the physical relevance of the parameters being computed. In the context of quinoline drug design, we are primarily interested in Global Reactivity Descriptors .

The chemical behavior of a quinoline derivative is governed by the energies of its Frontier Molecular Orbitals (FMOs):

  • HOMO (Highest Occupied Molecular Orbital): Represents the molecule's ability to donate electrons (associated with ionization potential,

    
    ). High HOMO energy implies good antioxidant/radical scavenging potential.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons (associated with electron affinity,

    
    ).
    
  • The Band Gap (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    .[1][2]
    • Small Gap: "Soft" molecule, highly polarizable, high chemical reactivity, low kinetic stability.

    • Large Gap:[1] "Hard" molecule, stable, less reactive.[2]

Strategic Insight: In drug design, a "soft" quinoline derivative often binds more easily to protein receptors due to easier electron density distortion, but it may also be more metabolically unstable. DFT allows you to balance this trade-off in silico before synthesis.

Computational Methodology: The Protocol

This section outlines a self-validating protocol standard for organic heterocycles.

Software & Functional Selection
  • Software: Gaussian 09/16 (Standard), ORCA (Open-source alternative).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Rationale: B3LYP is a hybrid functional that includes exact exchange from Hartree-Fock theory. It is the industry standard for organic molecules because it balances computational cost with high accuracy for bond lengths and vibrational frequencies [1].

  • Basis Set: 6-311++G(d,p) .[1][3]

    • Rationale: Quinoline contains Nitrogen (with a lone pair) and often electronegative substituents (Cl, F).

      • ++ (Diffuse functions): Critical for describing lone pairs and anions where electron density is spread out.

      • (d,p) (Polarization functions): Allows orbitals to distort, essential for modeling ring systems and hydrogen bonding.

Step-by-Step Workflow

The following diagram illustrates the mandatory workflow to ensure data integrity.

DFT_Workflow Start Input Structure (ChemDraw/GaussView) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Same Level of Theory) GeomOpt->FreqCalc Check Check Imaginary Freqs FreqCalc->Check Check->GeomOpt If Negative Freq < 0 (Saddle Point) Properties Calculate Properties Check->Properties If All Freq > 0 (Global Minima) Sub1 Electronic: HOMO/LUMO, MEP Properties->Sub1 Sub2 Spectroscopic: IR (Scale factors), NMR Properties->Sub2 Sub3 Reactivity: NBO, Fukui Functions Properties->Sub3

Figure 1: Standard DFT optimization workflow. Note the critical "Frequency Check" loop to ensure the structure is at a true local minimum.

Validation Check (Self-Correction)

Always perform a frequency calculation on the optimized geometry.

  • Success: All vibrational frequencies are positive.

  • Failure: Presence of one or more negative (imaginary) frequencies indicates the structure is at a Transition State (Saddle Point) , not a ground state. You must distort the geometry along the imaginary mode and re-optimize.

Electronic Structure & Reactivity Analysis[2][3][6]

Once the geometry is validated, extract the following descriptors to predict biological behavior.

Global Reactivity Descriptors

These parameters quantify the chemical stability and reactivity of the drug candidate.[4]

DescriptorSymbolFormulaPhysical Meaning in Drug Design
Ionization Potential


Energy required to remove an electron. Lower

= better electron donor (antioxidant).
Electron Affinity


Energy released when adding an electron. Higher

= better electron acceptor.
Chemical Hardness


Resistance to charge transfer. Hard molecules are less reactive/toxic.
Chemical Softness


Measure of polarizability. Soft molecules interact more easily with enzymes.
Electrophilicity Index


Propensity to soak up electrons. Crucial for covalent inhibitors.

Note:


 is the Chemical Potential, defined as 

.
Molecular Electrostatic Potential (MEP)

MEP mapping is non-negotiable for analyzing receptor-ligand interactions. It visualizes the charge distribution on the Van der Waals surface.

  • Red Regions (Negative Potential): Nucleophilic sites (rich in electrons). In quinolines, this is typically the Nitrogen atom or Oxygen in carbonyl/methoxy substituents. These sites attract protons or electrophilic residues in the protein pocket [2].

  • Blue Regions (Positive Potential): Electrophilic sites (electron deficient). These interact with nucleophilic amino acids.

Natural Bond Orbital (NBO) Analysis

Use NBO analysis to calculate the stabilization energy


 resulting from electron delocalization (hyperconjugation).
  • Protocol: Look for interactions between lone pairs (

    
    ) and anti-bonding orbitals (
    
    
    
    ).
  • Significance: Strong

    
     interactions in the quinoline ring correlate with higher structural stability and can explain intramolecular hydrogen bonding, which influences membrane permeability.
    

Spectroscopic Validation

Theoretical data must be benchmarked against experimental results to ensure the model's accuracy.

  • FT-IR Scaling: DFT tends to overestimate vibrational frequencies because it neglects anharmonicity.

    • Correction: Multiply calculated frequencies by a scaling factor (typically 0.961 - 0.967 for B3LYP/6-311++G(d,p)) before comparing with experimental FT-IR spectra [3].

  • NMR (GIAO Method): Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate magnetic shielding tensors. Compare these with experimental

    
     and 
    
    
    
    NMR shifts to confirm the synthesized regiosomer.

Biological Implications: From DFT to Docking

The ultimate goal is to correlate these quantum mechanical descriptors with biological activity (e.g., IC50 values).

The Descriptor-Activity Relationship

The following logic flow demonstrates how DFT outputs feed into rational drug design.

Reactivity_Logic HOMO High HOMO Energy Gap Small Energy Gap (Soft Molecule) HOMO->Gap Antiox Radical Scavenging (Antioxidant) HOMO->Antiox Electron Donation LUMO Low LUMO Energy LUMO->Gap Polar High Polarizability Gap->Polar Binding Stronger Receptor Binding (Docking) Polar->Binding Induced Dipole Interactions

Figure 2: Logic pathway connecting FMO energies to biological outcomes. High HOMO correlates with antioxidant activity; Small Gap correlates with binding affinity.

Molecular Docking Integration

DFT optimized structures should be used as ligands for docking simulations (e.g., using SwissDock or AutoDock Vina).

  • Target Selection: Common targets for quinolines include DNA Gyrase (Antibacterial) and EGFR (Anticancer) [4].

  • Correlation: Recent studies have shown a linear correlation between the calculated Binding Affinity (

    
    ) and the DFT-derived Electrophilicity Index (
    
    
    
    ), validating the use of quantum descriptors as a pre-screen for bioactivity [1].

References

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Source: Ibn AL-Haitham Journal For Pure and Applied Sciences (2024).[2] URL:[Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. Source: RSC Advances (2024).[5][6] URL:[Link][6]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Source: Journal of Biophysical Chemistry (2022).[7] URL:[Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Source: PubMed / Archiv der Pharmazie (2025). URL:[Link]

Sources

Methodological & Application

1H NMR and 13C NMR analysis of 2-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1H and 13C NMR Structural Analysis of 2-Methyl-8-nitroquinoline

Abstract

This application note provides a comprehensive protocol for the structural verification of this compound (8-Nitroquinaldine) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical intermediate in the synthesis of antimalarial drugs and functionalized chelating agents, the purity and isomeric identity of this compound are paramount. This guide details the specific chemical shifts, coupling constants, and multiplet patterns required to distinguish the 8-nitro isomer from potential impurities such as 5-nitro isomers or reduced 8-amino byproducts.

Introduction & Chemical Context

This compound is a bicyclic aromatic compound featuring a methyl group at the C2 position and a nitro group at the C8 position.[1] The presence of the electron-withdrawing nitro group at C8 significantly perturbs the electronic environment of the carbocyclic ring (Ring B), creating a distinct spectral fingerprint compared to the parent quinaldine.

Key Structural Features for NMR Analysis:

  • C2-Methyl Group: Provides a strong singlet diagnostic anchor in the aliphatic region.

  • Nitro Group (C8): Exerts a strong deshielding effect on the orthogonal protons (H7) and para protons (H5), compressing the aromatic region downfield.

  • Quinoline Nitrogen: Induces significant deshielding on H2 (absent here) and H8 (substituted here), while shielding H3.

Experimental Protocol

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent of choice due to excellent solubility and clear spectral windows. Dimethyl sulfoxide-d6 (
    
    
    
    ) may be used if solubility issues arise, but chemical shifts will vary slightly.
  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent for 1H NMR; increase to 30–50 mg for 13C NMR to ensure adequate signal-to-noise ratio for quaternary carbons.

  • Reference: Calibrate spectra using the residual solvent peak (

    
    : 1H 
    
    
    
    7.26 ppm, 13C
    
    
    77.16 ppm).
Instrument Parameters
  • Frequency: 400 MHz (or higher) is recommended to resolve the aromatic multiplets.

  • Pulse Sequences:

    • 1H NMR: Standard single-pulse (zg30).

    • 13C NMR: Proton-decoupled (zgpg30).

    • 2D Experiments (Optional but recommended for validation): COSY (to correlate H3-H4 and H5-H6-H7), HSQC (C-H correlation).

Results & Discussion: 1H NMR Analysis

The 1H NMR spectrum of this compound in


 exhibits a characteristic pattern consisting of one aliphatic singlet and five aromatic protons.
Spectral Assignments
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-Me 2.75Singlet (s)3H-Characteristic C2-Methyl group.
H-3 7.40Doublet (d)1H8.4Shielded

-proton of the pyridine ring. Couples with H4.
H-6 7.52Triplet (t) / dd1H~8.0Meta to

. The least deshielded proton on the benzene ring.
H-5, H-7 7.92 – 7.96Multiplet (m)2H-H7 is ortho to

(deshielded). H5 is peri to N/para to

. Overlapping.
H-4 8.10Doublet (d)1H8.4Deshielded

-proton of the pyridine ring. Couples with H3.
Mechanistic Insight
  • The Pyridine Ring (Ring A): The AB system formed by H3 and H4 is the easiest starting point. H3 is typically the most upfield aromatic signal (~7.40 ppm) due to electron density donation from the nitrogen lone pair into the ring system. H4 is significantly downfield (~8.10 ppm). The coupling constant of ~8.4 Hz is diagnostic for vicinal protons on the pyridine ring.

  • The Benzene Ring (Ring B): The 8-nitro substituent creates a strong electron-withdrawing effect.

    • H7 (Ortho to NO2): Expected to be heavily deshielded.

    • H5 (Para to NO2): Also deshielded.

    • H6 (Meta to NO2): Experiences the least inductive deshielding, appearing as a pseudo-triplet at ~7.52 ppm.

    • Note: In many low-field spectra (<300 MHz), H5 and H7 may overlap completely. At 400 MHz, they appear as a tight multiplet around 7.94 ppm.

Results & Discussion: 13C NMR Analysis

The 13C spectrum confirms the carbon skeleton.[2][3] The molecule possesses 10 distinct carbon environments.[2]

Predicted Chemical Shift Table
Carbon LabelTypeApprox. Shift (

, ppm)
Note
Me

25.4Aliphatic methyl.
C-3 CH123.5

-carbon, shielded.
C-6 CH126.0Meta to

.
C-5 CH127.5Para to

.
C-7 CH129.0Ortho to

.
C-4a C (quat)128.0 - 130.0Bridgehead.
C-4 CH136.5

-carbon.
C-8a C (quat)140.0Bridgehead.
C-8 C (quat)148.0Ipso to

.
C-2 C (quat)160.0Ipso to N and Me (Deshielded).

Note: Exact values may vary by ±1-2 ppm depending on concentration and water content in


.

Workflow Visualization

The following diagram outlines the logical flow for assigning the structure based on the data provided.

NMR_Assignment_Workflow Start Start: Acquire 1H NMR Spectrum Identify_Me Identify Methyl Group Singlet ~2.75 ppm (3H) Start->Identify_Me Analyze_Aromatic Analyze Aromatic Region (5 Protons Total) Identify_Me->Analyze_Aromatic Split_RingA Ring A (Pyridine) Analysis Look for AB Doublet Pair Analyze_Aromatic->Split_RingA Split_RingB Ring B (Nitro-Benzene) Analysis Look for Deshielding Effects Analyze_Aromatic->Split_RingB Assign_H3_H4 Assign H3 & H4 H3: ~7.40 ppm (d, J=8.4) H4: ~8.10 ppm (d, J=8.4) Split_RingA->Assign_H3_H4 Validation Validation Check Does Integral Ratio = 3:1:1:2:1? Assign_H3_H4->Validation Assign_H6 Assign H6 (Meta to NO2) Triplet ~7.52 ppm Split_RingB->Assign_H6 Assign_H5_H7 Assign H5 & H7 (Ortho/Para) Multiplet ~7.92-7.96 ppm Split_RingB->Assign_H5_H7 Assign_H6->Validation Assign_H5_H7->Validation

Caption: Logical workflow for the stepwise assignment of this compound 1H NMR signals.

Quality Control & Impurity Analysis

When analyzing synthesized or commercial batches, look for these common impurities:

  • 2-Methyl-8-aminoquinoline (Reduction Product):

    • Indicator: Significant upfield shift of aromatic protons. H7 shifts from ~7.95 ppm (nitro) to ~7.10 ppm (amino).

    • Visual: Sample turns dark/grey (Nitro is yellow).

  • 5-Nitro Isomer (Regioisomer):

    • Indicator: Different splitting pattern in the aromatic region.[2][3][4][5] H8 would appear as a doublet/multiplet at a different position than the H5/H7 overlap.

  • Residual Solvents:

    • Ethanol (often used in recrystallization): Triplet at 1.25 ppm, Quartet at 3.72 ppm.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Data. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 2-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Methyl-8-nitroquinoline (2M8NQ) is a critical intermediate in the synthesis of 8-aminoquinoline antimalarials, such as Primaquine and Tafenoquine .[1] It is typically synthesized via the Skraup reaction of m-toluidine or nitration of quinaldine.[1] Because nitroaromatic compounds frequently carry structural alerts for genotoxicity (mutagenicity), 2M8NQ is classified as a potential mutagenic impurity (PMI) under ICH M7 guidelines .[1]

Regulatory agencies require the control of such impurities to trace levels (often <10 ppm relative to the API). Standard UV-HPLC methods often lack the specificity and sensitivity required for this threshold in complex matrices.[1] This protocol details a validated LC-ESI-MS/MS workflow designed for the specific identification and quantitation of 2M8NQ, leveraging the basicity of the quinoline nitrogen for high-efficiency positive electrospray ionization.[1]

Chemical Characterization
PropertyDataRelevance to Protocol
Formula

Basis for Precursor Ion selection
Exact Mass 188.0586 DaMonoisotopic mass for MS tuning
LogP ~2.45Indicates retention on C18 columns
pKa ~4-5 (Quinoline N)Ionizes well in acidic mobile phases (pH < 4)
Solubility Low in water; Soluble in MeOH/ACNDictates diluent choice (avoid 100% aqueous)

Method Development Logic

Ionization Strategy (ESI+)

While many nitro compounds are analyzed in negative mode (electron capture), 2M8NQ contains a basic quinoline nitrogen.[1] In an acidic mobile phase (Formic acid 0.1%), this nitrogen becomes protonated (


), providing a stable and intense precursor ion at m/z 189.1 . This approach is superior to APCI or EI for trace analysis due to "soft" ionization that preserves the molecular ion for MS/MS fragmentation.[1]
Chromatographic Separation

A Reverse-Phase C18 column is selected due to the analyte's moderate hydrophobicity (LogP 2.45).[1] A gradient elution is necessary to separate 2M8NQ from the more polar final API (Primaquine, which contains a primary amine and is more hydrophilic) and other positional isomers like 2-methyl-5-nitroquinoline.[1]

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).[1][2][3]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]

  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.[1]

Sample Preparation (API Impurity Analysis)
  • Stock Solution: Dissolve 10 mg of 2M8NQ in 10 mL of ACN (1 mg/mL).

  • API Sample Prep: Accurately weigh 50 mg of API (e.g., Primaquine diphosphate) into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb nitro-aromatics).[1]

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) %B Event
0.00 10 Initial Hold
1.00 10 Desalting
4.00 90 Elution of Impurity
5.50 90 Wash
5.60 10 Re-equilibration

| 7.00 | 10 | End |[1]

Mass Spectrometry (Triple Quadrupole)

  • Source: Electrospray Ionization (ESI) - Positive Mode.[1]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 45 psi.[1]

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell (ms) Type Mechanism

| 189.1 | 143.1 | 20 | 100 | Quantifier | Loss of Nitro Group (


) |
| 189.1  | 116.1  | 35 | 100 | Qualifier | Ring Fragmentation (

from 143) | | 189.1 | 159.1 | 15 | 100 | Qualifier | Loss of NO (

) |[1]

Note: The loss of OH (17 Da) to m/z 172 may be observed but is typically less intense in 8-nitro isomers compared to ortho-nitroalkyls where the nitro group is adjacent to an alkyl hydrogen donor.[1]

Visualizing the Workflow

The following diagram illustrates the origin of the impurity in the synthesis pathway and the analytical workflow for its detection.

G cluster_synthesis Origin of Impurity (Synthesis) cluster_analysis LC-MS/MS Protocol Start m-Toluidine (Precursor) Skraup Skraup Reaction (Cyclization) Start->Skraup Inter 2-Methylquinoline (Quinaldine) Skraup->Inter Nitration Nitration (HNO3/H2SO4) Inter->Nitration Target This compound (TARGET IMPURITY) Nitration->Target Reduction Reduction (H2/Pd) Target->Reduction API Primaquine/Tafenoquine (Final API) Target->API Trace Carryover Reduction->API Sample API Sample (Dissolved in H2O:ACN) API->Sample QC Testing LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (+) (Protonation to m/z 189.1) LC->ESI Q1 Q1 Filter (Select 189.1) ESI->Q1 Q2 Collision Cell (CID Fragmentation) Q1->Q2 Q3 Q3 Filter (Select 143.1 / 116.1) Q2->Q3 Detector Detector (Quantitation) Q3->Detector

Caption: Synthesis pathway of Primaquine showing the generation of this compound and the subsequent LC-MS/MS workflow for its trace detection.

Validation & Quality Control

To ensure "Trustworthiness" and regulatory compliance (E-E-A-T), the method must be validated:

  • System Suitability: Inject the standard (100 ng/mL) 6 times. %RSD of peak area must be < 5%.[1]

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Correlation coefficient (

    
    ) should be > 0.99.[1][4]
    
  • LOD/LOQ:

    • Limit of Detection (LOD): Signal-to-Noise ratio (S/N) > 3:1. Expected ~0.1 - 0.5 ng/mL.[1]

    • Limit of Quantitation (LOQ): S/N > 10:1.

  • Specificity: Inject a blank matrix (API without impurity) to ensure no interfering peaks appear at the retention time of 2M8NQ.

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. spiked API matrix. If suppression > 20% is observed, switch to Deuterated Internal Standard (if available) or Standard Addition method.[1]

References

  • Synthesis & Context: Brieflands. (2012).[1] "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material." (Context on methyl-nitroquinoline synthesis pathways).

  • Impurity Profiling: International Journal of Pharmaceutical Sciences. (2026).[1][5] "Impurity Profiling of Active Pharmaceutical Ingredients (APIs)." (General guidelines on API impurity analysis).

  • Primaquine Derivatives: National Institutes of Health (PMC). (2019).[1] "Primaquine derivatives: Modifications of the terminal amino group."[6] (Context on 8-aminoquinoline drug development).

  • Chemical Data: Cheméo. "Chemical Properties of Quinoline, 2-methyl-8-nitro-." (Physical properties and CAS verification).

  • LC-MS Methodology: Royal Society of Chemistry. (2013).[1] "Guide to achieving reliable quantitative LC-MS measurements." (Best practices for LC-MS quantitation).

Sources

Chemo-Selective Reduction of 2-Methyl-8-nitroquinoline: Process Development and Application Notes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2-methyl-8-nitroquinoline to 2-methyl-8-aminoquinoline is a pivotal transformation in the synthesis of 8-aminoquinoline-based antimalarials (e.g., Primaquine, Tafenoquine) and organometallic ligands. While conceptually simple, the reaction presents specific process challenges:

  • Regioselectivity: Preventing the over-reduction of the heterocyclic quinoline ring (e.g., to 1,2,3,4-tetrahydroquinoline).

  • Product Stability: The resulting 8-aminoquinoline is prone to oxidative degradation upon exposure to air and light.

  • Safety: Management of pyrophoric catalysts (Pd/C) or exothermic iron sludge workups.

This guide details two validated protocols: Catalytic Hydrogenation (Method A) for high-purity/low-waste requirements, and Iron-Mediated Reduction (Method B) for robust, equipment-light batch processing.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The reduction of the nitro group proceeds through a stepwise electron transfer mechanism. Understanding this cascade is vital for troubleshooting incomplete reactions, often signaled by the presence of azo- or hydrazo-dimers.

Reaction Pathway

The transformation involves the sequential reduction of the nitro group (


) to the nitroso (

), hydroxylamine (

), and finally the amine (

) intermediate.

ReactionPathway Nitro This compound (Starting Material) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e-, 2H+ Amine 2-Methyl-8-aminoquinoline (Product) Hydroxyl->Amine 2e-, 2H+ OverRed Tetrahydroquinoline (Impurity) Amine->OverRed Over-hydrogenation (Avoid!)

Figure 1: Stepwise reduction pathway. Note the potential for ring saturation (Over-hydrogenation) if reaction conditions are too harsh.

Methodology Selection Guide

Select the protocol based on your available equipment and scale.

FeatureMethod A: Catalytic Hydrogenation (Pd/C) Method B: Iron/Acetic Acid (Béchamp)
Primary Mechanism Heterogeneous Catalysis (H₂ gas)Single Electron Transfer (Chemical)
Atom Economy High (Water is the only byproduct)Low (Generates iron oxide waste)
Scalability Excellent (Process Safety dependent)Good (Waste disposal dependent)
Equipment Hydrogenator / Parr Shaker / BalloonStandard Glassware (Reflux setup)
Purity Profile High (Simple filtration)Moderate (Risk of Fe residues)
Key Hazard Fire/Explosion (Pyrophoric Pd/C + H₂)Thermal Runaway (Exothermic initiation)

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Small-to-medium scale (1g – 50g) where high purity is required and pressure equipment is available.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.05 – 0.10 equiv by wt). Note: Using wet catalyst significantly reduces ignition risk.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Reagent: Hydrogen gas (

    
    ) (Balloon or 1-3 bar pressure).
    
Step-by-Step Procedure
  • Inerting (Critical Safety Step):

    • Flush the reaction vessel (Round bottom flask or Parr bottle) with Argon or Nitrogen.

    • Why: Removes oxygen to prevent immediate ignition when Pd/C is added.[1]

  • Catalyst Addition:

    • Add the 50% wet Pd/C catalyst carefully to the vessel.

    • Expert Tip: If using dry Pd/C, create a slurry in toluene or ethyl acetate before adding to the methanol reaction mixture to mitigate static discharge ignition.

  • Substrate Solubilization:

    • Dissolve the nitroquinoline in MeOH (approx. 10-20 volumes).

    • Add the solution gently to the catalyst vessel.

  • Hydrogenation:

    • Evacuate the vessel and backfill with

      
       three times.
      
    • Stir vigorously at Room Temperature (20-25°C).

    • Pressure:[1][2][3] A simple balloon is often sufficient. For faster kinetics, use 30-50 psi (2-3 bar).

    • Monitoring: Reaction is typically complete in 2–6 hours. Monitor by TLC (Product is more polar and fluorescent) or LC-MS.

  • Workup:

    • Purge: Replace

      
       with Nitrogen.
      
    • Filtration: Filter the mixture through a pad of Celite to remove the catalyst.[4] Wash the pad with MeOH.

    • Safety:Do not let the filter cake dry out. Pyrophoric Pd/C can ignite filter paper instantly upon drying. Keep the cake wet with water and dispose of it in a dedicated waste container.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

    • Appearance: Usually a pale yellow to reddish oil/solid.

Protocol B: Iron-Mediated Reduction (Modified Béchamp)

Best for: Labs lacking hydrogen handling infrastructure or for substrates sensitive to catalytic hydrogenation conditions (e.g., if halogen substituents are present and must be retained).

Materials
  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron Powder (Fe) (3.0 – 5.0 equiv). Use fine powder (<325 mesh) for best kinetics.

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (5-10 equiv) or Ammonium Chloride (

    
    ) (saturated aq. solution).
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Procedure
  • Setup:

    • Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge) and a reflux condenser.

  • Activation:

    • Suspend the Iron powder in the Ethanol/Water/Acid mixture.[4]

    • Heat to 60-70°C for 15 minutes to "etch" the iron surface.

  • Addition:

    • Add the this compound portion-wise over 30 minutes.

    • Exotherm Warning: The reaction is exothermic.[4] Monitor internal temperature; maintain gentle reflux (~80°C).

  • Reaction:

    • Stir at reflux for 1–3 hours.

    • Color Change: The yellow suspension will turn dark brown/black (iron oxides).

  • Workup (The "Iron Sludge" Challenge):

    • Basification: Cool to room temperature. Adjust pH to ~9-10 using saturated Sodium Carbonate (

      
      ) or dilute NaOH.
      
    • Filtration: Filter the resulting slurry through a wide pad of Celite.

    • Expert Tip: The iron sludge can trap product. Wash the filter cake copiously with hot Ethyl Acetate (EtOAc).

    • Extraction: Partition the filtrate between EtOAc and water.[4] Wash the organic layer with brine, dry over

      
      , and concentrate.[4]
      

Purification & Characterization

The crude 2-methyl-8-aminoquinoline is often pure enough for subsequent steps. If purification is required:

  • Recrystallization: Ethanol/Water or Hexane/Ethyl Acetate.

  • Storage: Store under Nitrogen at 4°C. The amine darkens (oxidizes) over time.

Analytical Markers:

  • 1H NMR (CDCl3): Look for the disappearance of the low-field nitro-adjacent protons and the appearance of a broad singlet (

    
    ) typically around 4.0–5.0 ppm.
    
  • Visual: Nitro compound is bright yellow; Amine is often pale beige/yellow (pure) to reddish-brown (crude).

Safety & Hazards (E-E-A-T)

Hazard ClassRisk DescriptionMitigation Strategy
Pyrophoric Pd/C Catalyst: Dry catalyst ignites in air, especially in the presence of solvent vapors (MeOH).Always use 50% wet catalyst. Purge vessels with inert gas before addition. Keep a water spray bottle nearby.
Toxicity 8-Aminoquinolines: Known to cause methemoglobinemia (interference with oxygen transport in blood). Potentially mutagenic.[3][5]Handle in a fume hood.[1] Double glove (Nitrile). Avoid all skin contact.[6][3][7]
Energetic Nitro Compounds: Potential for rapid decomposition at high temperatures.Do not distill nitro-starting material to dryness. Control exotherms during reduction.
Workflow Decision Tree

SafetyWorkflow Start Start: this compound CheckH2 Is High Pressure H2 Equipment Available? Start->CheckH2 MethodA Select Method A: Pd/C + H2 (Cleaner, Faster) CheckH2->MethodA Yes MethodB Select Method B: Fe/AcOH (Robust, No H2 Risk) CheckH2->MethodB No SafetyA CRITICAL: Inert Atmosphere Use Wet Catalyst MethodA->SafetyA SafetyB CRITICAL: Mechanical Stirring Control Exotherm MethodB->SafetyB Product Isolate 2-Methyl-8-aminoquinoline SafetyA->Product SafetyB->Product

Figure 2: Operational decision tree for method selection ensuring safety compliance.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Elderfield, R. C., et al. "Synthesis of Primaquine and Certain of Its Analogs." Journal of the American Chemical Society, vol. 77, no. 18, 1955, pp. 4816–4819.

  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe) Methodologies."

  • Fisher Scientific. "Safety Data Sheet: 8-Aminoquinoline."

  • BenchChem. "Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications."

Sources

Troubleshooting & Optimization

Technical Support Center: Organic Synthesis Division

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8842-MNQ Subject: Troubleshooting Regioselectivity & Isolation in 2-Methyl-8-nitroquinoline Synthesis Status: Open [Tier 2 Specialist Response] Assigned Scientist: Dr. A. Vance, Senior Process Chemist[1]

Executive Summary

You are encountering the classic "Quinaldine Dilemma." The direct nitration of 2-methylquinoline (Quinaldine) is an electrophilic aromatic substitution that naturally favors the 5- and 8-positions due to the electronic effects of the nitrogen atom.[1]

In standard mixed-acid nitrations, the statistical distribution often tilts slightly toward the 5-nitro isomer (approx. 50-55%) over the desired 8-nitro isomer (approx. 40-45%) , with the remaining balance being dinitro impurities.[1] Because their polarities are nearly identical, standard silica chromatography is often inefficient and cost-prohibitive at scale.[1]

This guide provides a self-validating protocol focusing on the thermodynamic isolation of the 8-isomer via hydrohalide salt formation, which is the industry-standard workaround for this separation challenge.[1]

Part 1: The "Gold Standard" Protocol (Nitration & Salt-Based Separation)

Do not rely on column chromatography for >5g scales.[1] Use the Hydrohalide Differential Precipitation method. The 8-nitro isomer's hydrochloride salt has a distinct crystal lattice energy compared to the 5-nitro isomer, allowing for cleaner separation.[1]

Step-by-Step Methodology

Phase A: Controlled Nitration

  • The Setup: Charge concentrated

    
     (10 vol) into a jacketed reactor cooled to -5°C .
    
  • The Addition (Critical): Add 2-methylquinoline dropwise. Alert: Exotherm management is vital.[1] Maintain internal temp < 5°C.

  • The Nitration: Add fuming

    
     (1.1 eq) dropwise over 1 hour.
    
    • Why? Rapid addition promotes dinitro- impurity formation (5,8-dinitro-2-methylquinoline).[1]

  • Quench: Pour onto crushed ice/water (20 vol). Neutralize with

    
     to pH 8-9 to precipitate the crude free base mixture (yellow solids). Filter and dry.[1][2][3]
    

Phase B: The Separation (The "Lilly" Modification) Instead of recrystallizing the free base, we convert to the HCl salt.[1]

  • Dissolution: Dissolve the crude dried solid (Mix of 5- and 8-isomers) in hot Ethyl Acetate or Ethanol (5 vol).

  • Salt Formation: Add concentrated HCl (1.1 eq) or HCl gas.[1]

  • Differential Crystallization:

    • Cool slowly to 0-5°C.

    • Observation: The 8-nitro-2-methylquinoline hydrochloride is less soluble and precipitates first/more cleanly in specific solvent systems compared to the 5-isomer.[1]

    • Refinement: If purity is low, recrystallize the salt from 95% Ethanol or a DMF/Water system.[1]

  • Liberation: Suspend the pure salt in water and treat with

    
     to liberate the pure 8-nitro free base.[1]
    
Part 2: Troubleshooting Guide (FAQ Format)
Ticket #101: "I am seeing a massive black tar layer in my Doebner-Miller attempt."

Diagnosis: Polymerization of Crotonaldehyde.[1] Root Cause: The Doebner-Miller synthesis (reacting o-nitroaniline with crotonaldehyde) requires harsh acid conditions.[1] Crotonaldehyde is unstable in hot acid and polymerizes before it can condense with the aniline.[1] The Fix:

  • Biphasic Conditions: Use a Toluene/6N HCl biphasic system. The crotonaldehyde remains in the organic layer and slowly partitions into the aqueous acid phase where the aniline resides, keeping the effective concentration low and preventing polymerization.[1]

  • Add an Oxidant: Standard Doebner-Miller reactions disproportionate (transfer hydrogen), leading to lower yields.[1] Add a mild oxidant (e.g., Sodium

    
    -nitrobenzenesulfonate) or use Iodine (
    
    
    
    ) to drive the aromatization.[1]
Ticket #102: "My product has a melting point depression of 10°C."

Diagnosis: 5-Nitro isomer contamination.[1] Root Cause: Incomplete separation during the crystallization step.[1] The Fix:

  • Check Solvent Ratios: You likely used too much solvent during recrystallization, keeping the 5-nitro isomer in solution but also dissolving some 8-nitro.[1]

  • Switch Solvents: If Ethanol fails, switch to DMF (Dimethylformamide) with a water antisolvent.[1] Dissolve in hot DMF, then add water until turbidity just appears.[1] Cool to 4°C.[1] This system is highly specific for nitro-quinolines.[1]

Ticket #103: "Can I just use column chromatography?"

Diagnosis: Scale-dependent inefficiency. Analysis: On <1g scale, yes. Use a mobile phase of Dichloromethane:Methanol (99:1) .[1] The Rf difference is minute (


).[1]
The Fix:  For >5g, stick to the salt crystallization method described in Part 1. It is thermodynamically superior.[1]
Part 3: Comparative Data Analysis

Table 1: Synthetic Route Comparison

FeatureNitration of QuinaldineDoebner-Miller (from o-nitroaniline)
Starting Material Cost Low (Commodity chemical)High (o-nitroaniline is pricier)
Regioselectivity Poor (Requires separation of 5- vs 8-)Excellent (Structure dictates 8-position)
Scalability High (Industrial standard)Low (Exotherms, Tars)
Major Impurity 5-Nitro isomerPolymerized aldehydes ("Tar")
Yield (Isolated) ~35-45% (of pure 8-isomer)~20-30% (often messy)
Part 4: Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct synthetic pathway and troubleshooting the purification.

G Start START: Select Precursor RouteA Route A: Nitration of 2-Methylquinoline Start->RouteA High Scale / Low Cost RouteB Route B: Doebner-Miller (o-nitroaniline + crotonaldehyde) Start->RouteB Regio-purity Critical Mix Result: Mixture of 5-NO2 (55%) & 8-NO2 (45%) RouteA->Mix HNO3 / H2SO4 Tar Result: Black Tar Formation RouteB->Tar Standard Conditions Sep Separation Strategy: HCl Salt Formation Mix->Sep Add HCl FixB Fix: Biphasic System (Toluene/HCl) Tar->FixB Troubleshoot Cryst Fractional Crystallization (Ethanol or DMF/H2O) Sep->Cryst Precipitate 8-isomer salt Final Target: Pure This compound FixB->Final Improved Yield Cryst->Final Neutralize

Figure 1: Decision tree for synthetic route selection and troubleshooting purification bottlenecks.

References
  • Hammick, D. L., & Vooden, V. C. (1961).[1] The Nitration of 2-Methylquinoline. Journal of the Chemical Society.[1] (Classic establishment of the 5- vs 8-nitro ratio).[1]

  • Larsen, R. D., et al. (1998).[1] Process for the Separation of 5-Nitroquinoline and 8-Nitroquinoline. Eli Lilly and Company.[1][2][4] Patent EP0858998A1.[1][2] Link (The industrial basis for the salt separation protocol).[1]

  • Denmark, S. E., & Venkatraman, S. (2006).[1] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. Journal of Organic Chemistry. Link (Mechanistic insights into tar formation).[1]

  • Sivaprasad, G., et al. (2006).[1] Microwave-assisted Synthesis of Quinolines via Doebner-Miller Reaction. Tetrahedron Letters. Link (Modern improvements to the tar-prone route).[1]

Sources

Separation of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline isomers

[1]

Topic: Separation of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline

Executive Summary & Scientific Context

The nitration of quinaldine (2-methylquinoline) is a classic electrophilic aromatic substitution that yields a mixture of isomers, predominantly 2-methyl-5-nitroquinoline (5-NO₂) and This compound (8-NO₂) .

The separation of these isomers is a critical bottleneck in the synthesis of antimalarial drugs, dyes, and functionalized ligands.[1] The challenge arises from their structural similarity and overlapping physical properties.[1] This guide provides a self-validating workflow to resolve this mixture, leveraging the distinct lattice energies (solubility) and polarity differences of the isomers.

Key Physical Differentiators:

Property 2-methyl-5-nitroquinoline This compound
Melting Point ~70–73°C (Lower melting) 138–141°C (High melting)
Solubility (EtOH) Higher (stays in solution) Lower (crystallizes first)

| Polarity (Silica) | Slightly more polar (elutes later) | Less polar (elutes earlier) |

Strategic Workflow

The following decision tree outlines the optimal path for separation based on scale and purity requirements.

SeparationWorkflowStartCrude Nitration Mixture(Acidic Quench)NeutralizationNeutralize to pH 7-8(NaHCO3/NH4OH)Start->NeutralizationCrudeSolidCrude Yellow Solid(Mix of 5-NO2 & 8-NO2)Neutralization->CrudeSolidDecisionSelect Scale/Purity GoalCrudeSolid->DecisionPathAPath A: Multi-Gram/Kg Scale(Fractional Crystallization)Decision->PathAHigh ThroughputPathBPath B: Analytical/mg Scale(Flash Chromatography)Decision->PathBHigh Purity (>99%)CrystStep1Dissolve in boiling Ethanol or IPA(5-10 volumes)PathA->CrystStep1ChromStep1Column: Silica Gel (230-400 mesh)Eluent: Hexane/EtOAc (Gradient)PathB->ChromStep1CrystStep2Slow Cool to 0-5°CCrystStep1->CrystStep2FilterFiltrationCrystStep2->FilterSolid8Solid Cake:Enriched this compound(Target MP: 138°C)Filter->Solid8PrecipitateLiquor5Mother Liquor:Enriched 2-methyl-5-nitroquinolineFilter->Liquor5FiltrateChromResolutionFraction Collection(TLC Monitoring)ChromStep1->ChromResolution

Caption: Logical workflow for the separation of quinaldine nitration isomers. Path A exploits solubility differences; Path B exploits polarity.

Module 1: Fractional Crystallization (The Workhorse)[1]

This method is preferred for scales >5g.[1] It relies on the significantly higher melting point and lattice energy of the 8-nitro isomer, which makes it less soluble in cold alcohols than the 5-nitro isomer.[1]

Troubleshooting Guide:

Q: I dissolved my crude mix in hot ethanol, but nothing precipitated upon cooling. Why?

  • Likely Cause: Too much solvent (dilution effect) or the 8-nitro content is too low (<30%).[1]

  • Solution:

    • Rotary evaporate the solution to 50% of its original volume.[1]

    • Seed the solution with a tiny crystal of pure 8-nitroquinoline (if available) or scratch the glass wall to induce nucleation.[1]

    • Cool slowly to 4°C overnight. Rapid cooling traps the 5-isomer in the crystal lattice (occlusion).[1]

Q: The solid I isolated melts at 110-120°C. Is this a new isomer?

  • Analysis: No. This is a eutectic mixture of the 5- and 8-isomers.[1]

  • Protocol Fix:

    • Recrystallize the solid again from Isopropyl Alcohol (IPA) . IPA often provides better resolution than ethanol for nitroquinolines.[1]

    • Check the melting point.[1][2][3][4][5][6][7][8] You are aiming for 138–141°C .[1] If the MP rises, you are purifying the 8-isomer.[1]

Q: How do I recover the 5-nitro isomer?

  • Protocol:

    • Take the filtrate (mother liquor) from the crystallization.[1]

    • Evaporate to dryness.

    • The residue is now highly enriched in 2-methyl-5-nitroquinoline (often >80%).[1]

    • Purify this residue via Acid Extraction : Dissolve in dilute HCl; filter off any non-basic impurities; basify with ammonia.[1] The 5-nitro isomer often precipitates as a lower-melting solid (MP ~72°C) or oil.[1]

Module 2: Chromatographic Separation (High Purity)

For analytical standards or when crystallization fails to yield >98% purity.

Chromatographic Parameters:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Start at 90:10, Gradient to 70:30).[1]

  • Detection: UV at 254 nm.[1]

FAQs:

Q: Which isomer elutes first?

  • Answer: This compound typically elutes first (higher R_f).[1]

  • Reasoning: The nitro group at the 8-position is flanked by the ring nitrogen and the bulk of the system, often reducing its interaction with the polar silica surface compared to the 5-position, which is more exposed and polar.[1]

Q: My peaks are tailing. How do I fix this?

  • Cause: Quinolines are basic.[1] The nitrogen atom interacts strongly with the acidic silanol groups on the silica gel.[1]

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica surface and sharpens the peaks significantly.[1]

Module 3: Validation & Analytical Checkpoints

Do not proceed to the next synthetic step (e.g., reduction to amine) without validating isomer identity.[1]

A. Melting Point (The Quick Check)
  • This compound: 138–141°C (Sharp melt indicates purity).[1]

  • 2-methyl-5-nitroquinoline: ~70–73°C (Often broader if impure).

  • Note: If your solid melts at 90–100°C, it is a mixture.[1]

B. ¹H-NMR (The Definitive Proof)

The aromatic region (7.0–9.0 ppm) distinguishes the isomers based on coupling patterns.[1]

FeatureThis compound2-methyl-5-nitroquinoline
C-8 Proton Absent (Substituted with NO₂)Present (Doublet/Multiplet)
C-5 Proton Present (Doublet/Multiplet)Absent (Substituted with NO₂)
Key Shift Look for the downfield shift of H-7 due to the ortho-nitro group.Look for the downfield shift of H-6 due to the ortho-nitro group.
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Technical Insight: The methyl group at C-2 appears as a singlet around 2.7–2.8 ppm for both, but slight shifts (0.05 ppm difference) can be observed in CDCl₃.

References
  • Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent EP0858998A1.[1] (Describes the hydrohalide salt precipitation method for isomer separation).

  • This compound Properties. Tokyo Chemical Industry (TCI).[1] (Authoritative source for physical constants, confirming MP 138°C).[1][3] [1]

  • Nitration of Quinaldine. Hammick, D. L., et al.[1] Journal of the Chemical Society.[1] (Foundational text on the product distribution of quinaldine nitration).

  • Synthesis of 7-methyl-8-nitroquinoline. Brieflands. (Provides comparative NMR data and melting points for methyl-nitroquinoline derivatives).

  • Direct Amination of Nitroquinoline Derivatives. MDPI. (Recent characterization data for 2-methyl-5-nitroquinoline derivatives).

Technical Support Center: Nitration of 2-Methylquinoline (Quinaldine)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Low Yield & Isomer Control in Quinaldine Nitration Ticket ID: CHEM-SUP-2MQ-NITRO Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your nitration of 2-methylquinoline (quinaldine) has resulted in low yields, intractable tars, or a difficult-to-separate isomer mixture.

Nitration of quinoline derivatives is deceptively simple in theory but notoriously difficult in practice due to the conflicting electronic demands of the substrate. This guide deconstructs the reaction parameters to help you recover yield and purity.

Part 1: Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the logic tree below.

TroubleshootingLogic Start START: Define the Problem IssueType What is the primary failure? Start->IssueType LowMass Low Mass Balance (Product missing) IssueType->LowMass Yield < 40% Tar Black Tar/Charring IssueType->Tar Viscous black oil Isomer Wrong Isomer/Inseparable Mix IssueType->Isomer Impure NMR Oxidation ROOT CAUSE: Oxidation of Methyl Group (Formation of Quinaldic Acid) LowMass->Oxidation Did you heat >60°C? Exotherm ROOT CAUSE: Uncontrolled Exotherm (Polymerization) Tar->Exotherm Fast addition? Solubility ROOT CAUSE: Poor Separation Strategy (5-NO2 vs 8-NO2) Isomer->Solubility Standard extraction?

Figure 1: Diagnostic logic tree for isolating the cause of reaction failure.

Part 2: The Mechanistic Challenge (The "Why")

To fix the yield, you must understand the "Fight for Electrons" occurring in your flask.

The Deactivation Problem

In standard mixed acid (


), the basic nitrogen of 2-methylquinoline is instantly protonated to form the quinaldinium ion .
  • Effect: The positively charged nitrogen exerts a strong

    
     (inductive withdrawing) and 
    
    
    
    (mesomeric withdrawing) effect.
  • Result: The entire ring system is deactivated. The heterocyclic ring (B-ring) is almost inert to electrophilic attack. Substitution is forced onto the carbocyclic ring (A-ring), specifically positions 5 and 8 [1].[1]

The Oxidation Trap (The Yield Killer)

The methyl group at C2 is activated (benzylic-like).

  • Risk: Under vigorous oxidizing conditions (hot nitric acid), the methyl group oxidizes to a carboxylic acid (quinaldic acid) or aldehyde.

  • Observation: If your crude product is water-soluble (amphoteric) and yield is low, you likely oxidized your starting material into the aqueous waste stream [2].

Part 3: Troubleshooting Guides & FAQs

Issue A: "My yield is below 40%."

Q: Did you control the temperature after addition?

  • Diagnosis: If the reaction temperature exceeds 60-70°C, the rate of methyl group oxidation competes with ring nitration.

  • Solution: Maintain the reaction between 35°C and 55°C. Do not reflux unless using specific catalytic conditions that prevent side-chain oxidation.

Q: Is your acid strong enough?

  • Diagnosis: The quinaldinium ion is highly deactivated. Standard concentrated

    
     (68%) may be insufficient to generate enough nitronium ions (
    
    
    
    ) to overcome the deactivation barrier.
  • Solution: Use Fuming Nitric Acid (90%+) or Oleum (fuming sulfuric acid) as the solvent/catalyst to maximize

    
    .
    
Issue B: "I have a mixture of isomers I can't separate."

Q: What is the expected ratio?

  • Insight: You will inevitably form a mixture.[2] The protonated nitrogen directs incoming electrophiles to positions 5 and 8. Literature typically reports a split near 50:50 or slightly favoring the 8-nitro isomer depending on the exact solvent system [3].

  • Solution: Do not attempt to control this during the reaction. Control it during purification . The 8-nitro isomer is generally less soluble in polar solvents than the 5-nitro isomer.

Q: How do I purify the mixture?

  • Protocol:

    • Fractional Precipitation: When neutralizing the acid mixture, the 8-nitro isomer often precipitates first at lower pH (pH 1-2), while the 5-nitro may require higher pH or concentration.

    • Recrystallization: Recrystallize the crude solid from Ethanol or Acetone. The 8-nitro-2-methylquinoline is typically less soluble and crystallizes out, leaving the 5-nitro isomer in the mother liquor.

Issue C: "The reaction turned into a black tar."

Q: How fast did you add the nitric acid?

  • Diagnosis: The nitration is exothermic.[1][3] If

    
     is added too quickly to the 
    
    
    
    /substrate mix, localized hot spots occur, leading to oxidative polymerization.
  • Solution: Addition must be dropwise at 0-5°C. The "cooking" phase happens only after full addition.

Part 4: Optimized Experimental Protocol

This protocol prioritizes safety and the prevention of methyl group oxidation.

Materials
  • 2-Methylquinoline (Quinaldine)[4][5]

  • Sulfuric Acid (conc. 98%)[6]

  • Fuming Nitric Acid (d=1.5)

  • Ice/Water

Step-by-Step Procedure
  • Dissolution (The Salt Formation):

    • Place 10.0 g of 2-methylquinoline in a round-bottom flask.

    • Cool to 0°C in an ice-salt bath.

    • Slowly add 25 mL of conc.

      
       with stirring. Caution: Exothermic.[1] Fumes will evolve.
      
  • Nitration (The Critical Step):

    • Prepare a separate mixture of 6 mL Fuming

      
       and 6 mL conc. 
      
      
      
      .
    • Add this acid mixture dropwise to the quinaldine solution, keeping the internal temperature below 10°C .

    • Once addition is complete, remove the ice bath.[6]

    • Allow to warm to room temperature, then heat to 50°C for 1 hour. Do not exceed 60°C.

  • Workup (The Separation):

    • Pour the reaction mixture onto 200 g of crushed ice.

    • Neutralize carefully with 20% NaOH or

      
       solution until pH ~8-9.
      
    • Observation Point: A yellow/tan solid should precipitate.

    • Filter the solid.[7][8] Wash with cold water.

  • Purification (Isomer Separation):

    • Dissolve the crude solid in boiling Ethanol (95%).

    • Allow to cool slowly. The 8-nitro-2-methylquinoline usually crystallizes first (Needles).

    • Filter the crystals.[7][8] The filtrate contains the 5-nitro-2-methylquinoline .

Data Table: Isomer Properties
Property5-Nitro-2-methylquinoline8-Nitro-2-methylquinoline
Melting Point ~116-118°C~137-139°C
Solubility (EtOH) ModerateLow (Precipitates first)
Major Yield Loss Remains in mother liquor--

Part 5: Reaction Pathway Visualization

The following diagram illustrates the competition between the desired nitration and the undesired oxidation.

ReactionPathway Substrate 2-Methylquinoline Protonated Quinaldinium Ion (Deactivated Ring) Substrate->Protonated H2SO4 Fast Prod5 5-Nitro-2-methylquinoline (Desired Isomer A) Protonated->Prod5 HNO3, 50°C Slow Prod8 8-Nitro-2-methylquinoline (Desired Isomer B) Protonated->Prod8 HNO3, 50°C Slow SideProd Quinaldic Acid (Oxidized Methyl Group) Protonated->SideProd HNO3, >70°C Oxidation Risk

Figure 2: Reaction pathway showing the bifurcation between ring nitration (desired) and side-chain oxidation (undesired).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Eisch, J. J. (1962). Advances in Heterocyclic Chemistry. Academic Press. (Discusses the reactivity of the methyl group in quinaldine).
  • Austin, M. W., & Ridd, J. H. (1963). "Nitration of Quinoline and Isoquinoline."[9] Journal of the Chemical Society, 4204-4210.

  • Deady, L. W., et al. (1980). "Nitration of substituted quinolines." Australian Journal of Chemistry, 33(2), 343-350.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Methyl-8-nitroquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among its myriad derivatives, 2-Methyl-8-nitroquinoline serves as a pivotal starting material and a compound of interest in its own right, demonstrating notable cytotoxic and antimicrobial potential. This guide provides an in-depth, objective comparison of the biological activity of this compound with its structural analogs, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic leads.

Our exploration will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds, offering insights into how subtle molecular modifications can dramatically influence biological outcomes. The experimental choices discussed herein are grounded in established pharmacological principles, aiming to provide a clear rationale for the observed activities.

Comparative Analysis of Cytotoxic Activity

The anticancer potential of this compound and its analogs has been a key area of investigation. The cytotoxicity of these compounds is typically assessed using in vitro assays against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard metric for potency.

A study on the cytotoxicity of 7-methyl-8-nitroquinoline, a positional isomer of this compound, against human epithelial colorectal carcinoma (Caco-2) cells provides a valuable point of comparison.[2] This research highlights the significant impact of the nitro group on cytotoxicity.[2]

Further expanding the structural diversity, a series of 2-styryl-8-nitroquinolines, synthesized from this compound, were evaluated for their cytotoxic effects against the human cervical cancer cell line (HeLa).[3] These derivatives, where the methyl group at the 2-position is extended into a styryl moiety, demonstrate how increasing conjugation and lipophilicity can modulate anticancer activity.[4]

The data underscores a critical aspect of SAR: the nature and position of substituents on the quinoline ring are paramount in dictating cytotoxic potency. For instance, the conversion of the nitro group to an amino group has been shown to decrease cytotoxicity, suggesting the electron-withdrawing nature of the nitro group is crucial for this biological activity.[2]

Table 1: Comparative Cytotoxicity (IC50) of this compound and Its Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
7-Methyl-8-nitroquinolineCaco-245.3[2]
8-Nitro-7-quinolinecarbaldehydeCaco-230.2[2]
8-Amino-7-quinolinecarbaldehydeCaco-2>100[2]
2-Styryl-8-nitroquinoline (S3B)HeLa11.23[3]
2-(4-Methoxystyryl)-8-nitroquinolineHeLa15.67[3]
2-(4-(Dimethylamino)styryl)-8-nitroquinolineHeLa21.54[3]

Comparative Analysis of Antimicrobial Activity

Quinoline derivatives have a long-standing history as effective antimicrobial agents.[5] The introduction of a nitro group can enhance the antimicrobial properties of the quinoline scaffold. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivatives of 8-hydroxyquinoline, a close structural relative, have been extensively studied. For example, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown potent activity against Mycobacterium tuberculosis and Staphylococcus aureus, with MIC values in the low micromolar range.[8] This highlights the synergistic effect of halogen and methyl substitutions on the 8-hydroxyquinoline core in enhancing antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC) of Quinoline Analogs

Compound/AnalogMicroorganismMIC (µM)Reference
Nitroxoline (8-hydroxy-5-nitroquinoline)Aeromonas hydrophila5.26[6]
Cloxyquin (5-chloro-8-hydroxyquinoline)Listeria monocytogenes5.57[6]
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1[8]
5,7-Dichloro-8-hydroxy-2-methylquinolineMethicillin-resistant S. aureus (MRSA)1.1[8]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, detailed experimental methodologies are crucial. The following are standard protocols for assessing the cytotoxicity and antimicrobial activity of novel compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment Add to cells incubation 4. Incubate for 24-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan formazan_formation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microorganism on an appropriate agar medium. Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep 1. Prepare Standardized Microbial Inoculum compound_dilution 2. Prepare Serial Dilutions of Compound in Broth inoculation 3. Inoculate Microtiter Plate compound_dilution->inoculation Add inoculum incubation 4. Incubate Plate inoculation->incubation visual_inspection 5. Visually Inspect for Growth incubation->visual_inspection determine_mic 6. Determine MIC visual_inspection->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of quinoline derivatives is intricately linked to their chemical structure. Several key structural features and their impact on activity have been elucidated.

The Role of the Nitro Group

The nitro group is a strong electron-withdrawing group and its presence on the quinoline ring significantly influences the electronic properties of the molecule.[7] This can enhance the compound's ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in cancer cells and microorganisms.[7][11] The position of the nitro group is also critical; for instance, the difference in cytotoxicity between this compound and its 7-methyl-8-nitro isomer suggests that steric and electronic effects related to the substituent position play a role in target interaction.[2]

Modifications at the 2-Position

The methyl group at the 2-position of the quinoline ring can be a site for further chemical modification to modulate biological activity. As seen with the 2-styryl-8-nitroquinolines, extending this group to a larger, more conjugated system can enhance cytotoxicity.[3] This is likely due to increased lipophilicity, which facilitates passage through cell membranes, and potentially improved interaction with intracellular targets through π-π stacking or other non-covalent interactions.[4]

Anticancer Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms.[1][12] These include:

  • Topoisomerase Inhibition: Some quinolines can intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibition: Certain derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a process essential for cell division.[13]

  • Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors. These compounds can block the signaling pathways that drive cancer cell proliferation and survival.[14]

Anticancer_Mechanisms cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Cellular Outcomes quinoline Quinoline Derivatives topo Topoisomerase Inhibition quinoline->topo tubulin Tubulin Polymerization Inhibition quinoline->tubulin kinase Kinase Inhibition quinoline->kinase dna_damage DNA Damage topo->dna_damage mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest signal_block Signal Transduction Blockade kinase->signal_block apoptosis Apoptosis dna_damage->apoptosis mitotic_arrest->apoptosis signal_block->apoptosis

Caption: Potential anticancer mechanisms of quinoline derivatives.

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The structure-activity relationships discussed in this guide underscore the importance of rational drug design, where modifications to the quinoline scaffold can be strategically employed to enhance potency and selectivity. The provided experimental data and protocols offer a solid foundation for researchers to build upon in their exploration of this promising chemical space. Further systematic studies focusing on a broader range of simple analogs of this compound are warranted to fully elucidate the therapeutic potential of this compound class.

References

  • Thangarasu, P., et al. (2021). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Scientific Reports, 11(1), 1-13. [Link]

  • Roy, P. S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Gabr, R. M., et al. (2018). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Jundishapur Journal of Natural Pharmaceutical Products, 13(4). [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(32), 22943-22965. [Link]

  • Sehlangia, S., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega, 7(28), 24436-24448. [Link]

  • Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

  • Sehlangia, S., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega, 7(28), 24436-24448. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Mphahlele, M. J., et al. (2022). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 19(6), e202100892. [Link]

  • Li, H., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 109, 130081. [Link]

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A Structural Showdown: Unraveling the Isomeric Nuances of 2-Methyl-nitroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise architecture of a molecule is paramount. The seemingly subtle shift of a single functional group can dramatically alter a compound's physicochemical properties, biological activity, and synthetic accessibility. This guide provides an in-depth structural and electronic comparison of the key isomers of 2-Methyl-nitroquinoline, a scaffold of significant interest in medicinal chemistry and materials science.[1]

The quinoline ring system is a foundational element in a vast array of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1][2] The introduction of a methyl group at the 2-position and a nitro group at various positions on the quinoline core gives rise to a series of isomers, each with a unique electronic and steric profile. Understanding these differences is critical for designing molecules with desired properties and for navigating the often-complex synthetic pathways to their creation.

This guide moves beyond a simple cataloging of properties. We will explore the causal relationships between isomeric structures and their experimental and computational data, providing insights into why these differences arise and how they can be exploited.

The Synthetic Labyrinth: Why Not All Isomers Are Created Equal

A crucial and often overlooked aspect of a comparative structural guide is the synthetic feasibility of obtaining the compounds . The accessibility of a particular isomer is a primary determinant of its practical utility in research and development. The synthesis of substituted quinolines is a well-established field, with several named reactions providing entry points to this important heterocyclic system.[2][3] However, the synthesis of specific 2-Methyl-nitroquinoline isomers can be challenging, often resulting in mixtures that are difficult to separate.

The Doebner-von Miller reaction , a variation of the Skraup synthesis, is a common method for preparing 2-methylquinolines.[2][4] This reaction typically involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions.[2][4] For example, the reaction of an aniline with crotonaldehyde can yield a 2-methylquinoline. Subsequent nitration would then introduce the nitro group.

However, the nitration of 2-methylquinoline itself presents a significant challenge: it typically yields a mixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline , which are difficult to separate.[5] This synthetic hurdle is a key reason why comparative data for the full isomeric series is scarce in the literature.

The Skraup synthesis , which utilizes glycerol, an aniline, a strong acid, and an oxidizing agent, is another cornerstone of quinoline synthesis.[6][7] A notable example is the synthesis of 7-methylquinoline from m-toluidine, which, upon nitration, selectively yields 7-methyl-8-nitroquinoline .[1] Interestingly, the initial Skraup reaction of m-toluidine also produces 5-methylquinoline as a co-product.[1]

The Combes quinoline synthesis offers another route, typically involving the reaction of an aniline with a β-diketone.[3][8] While versatile for producing 2,4-disubstituted quinolines, its application to the specific synthesis of all 2-Methyl-nitroquinoline isomers would require careful selection of starting materials.[2]

The inherent difficulty in directing the nitration to specific positions and in separating the resulting isomeric mixtures underscores the importance of carefully planned synthetic strategies. For researchers, this means that some isomers are far more accessible than others, a practical consideration that heavily influences which derivatives are explored in drug discovery programs.

Visualizing the Isomeric Landscape

To appreciate the structural diversity of the 2-Methyl-nitroquinoline isomers, it is helpful to visualize their molecular frameworks. The following diagrams, generated using the DOT language, illustrate the connectivity of the key isomers.

isomers cluster_8nitro This compound cluster_7nitro 2-Methyl-7-nitroquinoline cluster_6nitro 2-Methyl-6-nitroquinoline cluster_5nitro 2-Methyl-5-nitroquinoline cluster_4nitro 2-Methyl-4-nitroquinoline cluster_3nitro 2-Methyl-3-nitroquinoline 8-nitro 8-nitro 7-nitro 7-nitro 6-nitro 6-nitro 5-nitro 5-nitro 4-nitro 4-nitro 3-nitro 3-nitro

Caption: Molecular structures of the positional isomers of 2-Methyl-nitroquinoline.

A Comparative Analysis of Physicochemical and Spectroscopic Properties

Physicochemical Properties

The position of the nitro group significantly influences the melting point of the isomers, which is a reflection of the differences in their crystal packing and intermolecular forces.

IsomerMelting Point (°C)Source
This compound138-141[8]
7-Methyl-8-nitroquinoline182-183[1]
2-Methyl-6-nitroquinoline151-153[9]
2-Methyl-4-nitroaniline (precursor)127.3-128[10]

The higher melting point of 7-Methyl-8-nitroquinoline compared to this compound may be attributed to more efficient crystal lattice packing.

Spectroscopic Fingerprints: A Deeper Look with NMR and IR

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The chemical shifts of the protons on the quinoline ring are highly sensitive to the electronic environment, which is modulated by the position of the electron-withdrawing nitro group. For 7-Methyl-8-nitroquinoline , the reported ¹H NMR spectrum in CDCl₃ shows distinct signals that can be assigned to the aromatic protons and the methyl group.[1] The protons on the pyridine ring and the benzenoid ring will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with neighboring protons. A detailed analysis of these patterns is crucial for unambiguous isomer identification.

Infrared (IR) Spectroscopy: The IR spectrum of any 2-Methyl-nitroquinoline isomer will be dominated by the characteristic stretching vibrations of the nitro group. Strong absorption bands are expected for the asymmetric and symmetric NO₂ stretching, typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[3] The C=N and C=C stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region, while the aromatic C-H stretching will be observed above 3000 cm⁻¹.[3]

Delving into the Electronic Landscape: A Computational Perspective

In the absence of comprehensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to compare the intrinsic structural and electronic properties of the isomers.

Key Electronic Descriptors

The following electronic properties, which can be calculated using DFT, are critical for understanding the reactivity and potential biological activity of the isomers:

  • Dipole Moment: This provides a measure of the overall polarity of the molecule. The magnitude and direction of the dipole moment will vary significantly between isomers due to the different positions of the highly polar nitro group.

  • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy of electronic transitions.[11][12][13] A smaller HOMO-LUMO gap generally implies higher reactivity.[11]

While a dedicated computational study comparing all 2-Methyl-nitroquinoline isomers is not available in the reviewed literature, DFT calculations on related quinoline derivatives have demonstrated the utility of this approach for elucidating structural and electronic properties.[14][15][16]

Experimental Protocols: A Guide to Characterization

For researchers embarking on the synthesis and characterization of 2-Methyl-nitroquinoline isomers, the following validated experimental protocols serve as a reliable starting point.

General Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).

General Workflow for Single-Crystal X-ray Diffraction

This workflow outlines the key steps for determining the solid-state structure of a crystalline 2-Methyl-nitroquinoline isomer.

xray_workflow crystal Crystal Growth mount Crystal Mounting crystal->mount data_collection Data Collection mount->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

The structural comparison of 2-Methyl-nitroquinoline isomers reveals a fascinating interplay between synthetic accessibility, physicochemical properties, and electronic structure. While a complete experimental dataset remains to be compiled, the available information, supplemented by computational insights, provides a solid framework for understanding these important molecules.

The synthetic challenges associated with producing pure isomers highlight the need for the development of more selective synthetic methodologies. Future research efforts should focus on:

  • Developing regioselective nitration methods for the 2-methylquinoline scaffold.

  • Performing comprehensive experimental characterization (X-ray crystallography, NMR, etc.) of the full isomeric series.

  • Conducting in-depth computational studies to create a complete and predictive model of the structural and electronic properties of all 2-Methyl-nitroquinoline isomers.

By addressing these gaps, the scientific community can unlock the full potential of this versatile class of compounds for applications in medicine and materials science.

References

  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of quinoline derivatives and its applications. (2018, May 14). Slideshare. Retrieved from [Link]

  • Singh, R., & Singh, P. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. Retrieved from [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021, August 25). YouTube. Retrieved from [Link]

  • G, S. S., & V, S. (2007). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Scott, S. G., & Slae, V. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 72(22), 8511–8514. [Link]

  • CN102898366A - Method for one-step preparation of 2-methylquinoline. (n.d.). Google Patents.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands. Retrieved from [Link]

  • Fun, H. K., et al. (2012). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Molecules, 17(5), 5659-5674. [Link]

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020, August 9). PMC. Retrieved from [Link]

  • CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.). Google Patents.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. Retrieved from [Link]

  • HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Methyl-6-nitroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(29), 21089–21101. [Link]

  • Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Biology. Retrieved from [Link]

  • Agwupuye, J. A., et al. (2023). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Chemical Physics Impact, 6, 100146. [Link]

  • CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine. (n.d.). Google Patents.
  • Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. Retrieved from [Link]

  • The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and... (n.d.). Retrieved from [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved from [Link]

  • DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. (n.d.). SciRP.org. Retrieved from [Link]

  • Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization | Dr M A Hashmi. (2022, February 25). YouTube. Retrieved from [Link]

  • Two-step synthesis of 2-methyl-3-nitropyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • 2-chloro-6-nitroquinoline. (n.d.). ChemSynthesis. Retrieved from [Link]

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Comparative analysis of 2-Methyl-8-nitroquinoline and nitroxoline

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Functional Divergence Guide

Executive Summary

This guide provides a rigorous comparative analysis between Nitroxoline (5-nitro-8-hydroxyquinoline) and 2-Methyl-8-nitroquinoline . While both share a quinoline core and nitro-functionalization, they represent divergent paths in medicinal chemistry. Nitroxoline is a clinically established active pharmaceutical ingredient (API) defined by its metal-chelating pharmacophore. In contrast, this compound serves primarily as a synthetic intermediate , lacking the structural requisites for direct metallo-enzyme inhibition but acting as a critical precursor for aminoquinoline-based antimalarials and dyes.

This analysis focuses on the Structure-Activity Relationship (SAR) that dictates their distinct roles: the presence of the 8-hydroxyl group (Nitroxoline) versus the 8-nitro group (this compound).

Part 1: Chemical Identity & Pharmacophore Analysis

The fundamental difference lies in the coordination chemistry capability at the 8-position.

FeatureNitroxolineThis compound
IUPAC Name 5-Nitro-8-quinolinolThis compound
Core Structure 8-HydroxyquinolineQuinaldine (2-Methylquinoline)
Key Substituents 8-OH (Chelating donor), 5-NO₂ (Electronic tuner)8-NO₂ (Non-chelating), 2-CH₃ (Steric/Lipophilic)
Primary Function Bidentate Chelator (N, O donor)Synthetic Scaffold (Reducible intermediate)
Mechanism Class Metallo-enzyme Inhibitor / IonophorePrecursor (Pro-ligand via reduction)
pKa (approx) ~6.1 (Phenolic OH)~2.5 (Quinoline N - significantly lower basicity)
Solubility Low in water; soluble in alkaline pHLow in water; soluble in organic solvents
Structural Visualization (DOT Diagram)

The following diagram illustrates the pharmacophore difference. Nitroxoline forms a stable 5-membered chelate ring with divalent cations (


), whereas this compound cannot due to the electron-withdrawing 8-nitro group and lack of a proton-donating hydroxyl.

PharmacophoreComparison cluster_Nitroxoline Nitroxoline (Active Chelator) cluster_2Me8Nitro This compound (Inert Scaffold) Nitro Nitroxoline (8-OH, 5-NO2) Metal Divalent Cation (Mg2+, Zn2+) Nitro->Metal  N: & O- Donation   Complex Stable Chelate Complex (Bacteriostatic) Metal->Complex  Inhibits Biofilm/Enzymes   MeNitro This compound (8-NO2, 2-CH3) Reduction Chemical Reduction (Fe/HCl or H2/Pd) MeNitro->Reduction  No Chelation   Product 2-Methyl-8-aminoquinoline (Active Precursor) Reduction->Product  Synthesis Pathway  

Caption: Comparative mechanistic pathways. Nitroxoline directly engages biological metals, while this compound requires chemical reduction to activate functional potential.

Part 2: Biological Activity & Mechanism[2][3][4][5][6]
1. Nitroxoline: The "Metallo-Toxin"

Nitroxoline acts as a bacteriostatic agent and increasingly as an anticancer agent .[1]

  • Mechanism: It chelates

    
     and 
    
    
    
    ions essential for bacterial RNA polymerase and stabilizes the cleavage complex of topoisomerase II in cancer cells. The 5-nitro group enhances acidity, strengthening the metal binding constant compared to unsubstituted 8-hydroxyquinoline.
  • Target: Biofilms (via cation sequestration) and Metallo-

    
    -lactamases (restoring carbapenem sensitivity).
    
2. This compound: The "Silent Scaffold"

This compound exhibits negligible direct biological activity compared to Nitroxoline because the 8-nitro group sterically and electronically prevents metal binding.

  • Mechanism: It acts as a pro-drug scaffold or intermediate. It must be reduced to 8-amino-2-methylquinoline to gain biological relevance (e.g., as a precursor for Leishmaniasis drugs or fluorescent sensors).

  • Toxicity: Nitroquinolines can be mutagenic after metabolic activation (nitro-reduction), but they lack the immediate "contact toxicity" of chelators.

Part 3: Experimental Protocols

To objectively compare these compounds, researchers should perform a Comparative Chelation Efficiency Assay . This protocol validates the functional divergence described above.

Protocol A: UV-Vis Metal Shift Assay (Chelation Validation)

Objective: Quantify the ability of each compound to bind


 or 

ions.

Reagents:

  • Compound A: Nitroxoline (100 µM in Methanol)

  • Compound B: this compound (100 µM in Methanol)

  • Metal Stock:

    
     (10 mM aqueous solution)
    
  • Buffer: HEPES (50 mM, pH 7.4)

Workflow:

  • Baseline Scan: Record UV-Vis spectra (250–600 nm) of Compound A and Compound B alone in buffered solution.

  • Titration: Add Metal Stock stepwise (0.5 eq, 1.0 eq, 2.0 eq) to separate aliquots of each compound.

  • Incubation: Allow to equilibrate for 5 minutes at 25°C.

  • Measurement: Record spectra after each addition.

Expected Results (Self-Validation):

  • Nitroxoline: Will exhibit a Bathochromic Shift (Red Shift) and/or Hypochromic effect. The appearance of a new charge-transfer band (approx. 400-450 nm) confirms the formation of a Ligand-Metal complex.

  • This compound: Will show negligible spectral change . The lack of an ionizable hydroxyl group prevents stable complex formation under these conditions.

Protocol B: Antimicrobial Susceptibility (MIC)

Objective: Compare bacteriostatic potency against E. coli.

  • Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add E. coli (

    
     CFU/mL).
    
  • Control: Include an EDTA control (chelator) and a DMSO control.

  • Readout: Measure OD600 after 18-24h.

Data Interpretation:

  • Nitroxoline: Expected MIC

    
     2–16 µg/mL (Active).
    
  • This compound: Expected MIC

    
     µg/mL (Inactive/Weak). Note: Any activity observed is likely due to metabolic reduction by bacterial nitroreductases, not chelation.
    
Part 4: Synthesis & Sourcing Logic[6]

Understanding the origin of these compounds clarifies their availability and purity profiles.

Synthesis StepNitroxoline PathwayThis compound Pathway
Starting Material 8-Hydroxyquinoline2-Methylquinoline (Quinaldine)
Reaction Electrophilic Aromatic Substitution (Nitration)Nitration (

)
Regioselectivity Directs to C-5 (para to OH)Directs to C-5 and C-8 (mixture)
Purification Recrystallization (High purity)Difficult separation of 5-nitro and 8-nitro isomers
Key Reference Standard antibiotic synthesisBrieflands, 2012 [1]

Critical Note for Researchers: Commercial "Nitroquinoline" samples often contain isomeric impurities. This compound is frequently contaminated with the 5-nitro isomer unless specifically purified, which can confound biological data.

References
  • Synthesis of 7-methyl-8-nitroquinoline : An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

  • Nitroxoline Mechanism : Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. PubMed Central. Available at: [Link]

  • Nitroxoline Repurposing : Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. UCL Discovery. Available at: [Link]

  • 8-Hydroxyquinoline SAR : Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. NIH. Available at: [Link]

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Technical Guide: Comparative Analysis of Skraup vs. Doebner-von Miller Quinoline Synthesis

[1][2][3]

Executive Summary: The Decision Matrix

In the landscape of heterocycle synthesis, the quinoline scaffold remains a cornerstone for antimalarial, anticancer, and anti-inflammatory therapeutics.[1] While the Skraup and Doebner-von Miller (DvM) syntheses share a mechanistic lineage, they serve distinct operational roles in modern drug discovery.

This guide moves beyond textbook definitions to analyze the performance, scalability, and utility of these two methods.

FeatureSkraup Synthesis Doebner-von Miller Synthesis
Primary Utility Synthesis of parent or ring-fused quinolines (unsubstituted pyridine ring).Synthesis of alkyl-substituted quinolines (C2, C3, C4 positions).
Key Reagent Glycerol (generates acrolein in situ).[2]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

-unsaturated carbonyls (or aldol precursors).[3][4][5]
Reaction Profile High activation energy; prone to violent exotherms.Milder conditions; prone to polymerization side-reactions.[4]
Oxidation Requires exogenous oxidant (Nitrobenzene,

, Sulfomix).
Often relies on disproportionation or air; can benefit from mild oxidants.
Primary Failure Mode Runaway exotherm / Charring ("tar").Polymerization of vinyl ketone intermediates (low yield).

Mechanistic Divergence & Causality

To optimize these reactions, one must understand the divergence in their activation pathways. Both proceed via a Michael addition followed by cyclization, but the source of the electrophile dictates the reaction engineering.

The "Acrolein" vs. "Enone" Gateway
  • Skraup (The "Hot" Path): Glycerol requires harsh dehydration (conc.

    
    , >140°C) to form acrolein. The water generated inhibits the acid catalyst, necessitating high loading. The accumulation of unreacted acrolein prior to initiation causes the notorious "delayed exotherm."
    
  • Doebner-von Miller (The "Polymer" Path): The

    
    -unsaturated ketone is pre-formed or generated via mild aldol condensation. The challenge here is not activation, but containment. Vinyl ketones are excellent monomers; without careful pH control or biphasic conditions, they polymerize faster than they cyclize with the aniline.
    
Visualization: Mechanistic Pathways[7]

QuinolineSynthesiscluster_failuresCommon Failure ModesAnilineAniline DerivativeMichael_AdductMichael Adduct(β-amino ketone)Aniline->Michael_AdductReactantGlycerolGlycerol(Skraup Precursor)AcroleinAcrolein(Highly Reactive)Glycerol->AcroleinDehydration(H2SO4, Heat)Enoneα,β-UnsaturatedCarbonyl (DvM)Enone->Michael_AdductAniline Attack(Often Reversible)PolymerPolymerized TarEnone->PolymerSide RxnAcrolein->Michael_AdductAniline AttackAcrolein->PolymerSide RxnCyclizationAcid-CatalyzedCyclizationMichael_Adduct->CyclizationElectrophilic AromaticSubstitutionDihydroquinoline1,2-DihydroquinolineCyclization->Dihydroquinoline-H2OQuinolineFinal QuinolineDihydroquinoline->QuinolineOxidation(Skraup: Nitrobenzene)(DvM: Disproportionation)

Figure 1: Comparative mechanistic flow. Note the convergence at the Michael Adduct stage. The Skraup path (Red) requires dehydration first, while the DvM path (Yellow) risks polymerization of the enone.

Performance Analysis & Experimental Data

Yield Comparison

The following data aggregates typical yields from literature for optimized protocols. Note that "Classic" Skraup yields are often low due to tar formation, while "Modified" protocols use controlled oxidants.

Reaction VariantSubstrateOxidant/AdditiveYield (%)Ref
Classic Skraup Aniline + GlycerolNitrobenzene40-50%[1]
Modified Skraup Aniline + GlycerolSulfomix (m-nitrobenzenesulfonic acid)80-90% [2]
Microwave Skraup 4-Me-Aniline + GlycerolNone (Air/H2SO4)65%[3]
Classic DvM Aniline + CrotonaldehydeHCl (aq)55%[4]
Biphasic DvM Aniline + CrotonaldehydeToluene/HCl (Two-phase)78% [5]
Regioselectivity (The DvM Challenge)

While Skraup typically yields the parent heterocycle, DvM introduces regiochemical complexity.

  • The Rule: Reaction of aniline with an

    
    -unsaturated ketone usually favors the 2-substituted  quinoline (via the more stable Schiff base intermediate).
    
  • The Exception: Sterically hindered anilines or specific Lewis Acid catalysts (

    
    ) can shift preference toward the 4-substituted product, though mixtures are common.
    
Safety Profile (Critical for Scale-up)
  • Skraup Hazard: The reaction is autocatalytic. Once the exotherm begins (approx. 120°C), the temperature can spike to 200°C+ in seconds.

    • Mitigation: Use Sulfomix . The sulfonate group makes the oxidant water-soluble (easier workup) and moderates the reaction kinetics.

  • DvM Hazard: Less thermal risk, but high toxicity of volatile unsaturated aldehydes (e.g., acrolein, crotonaldehyde).

Validated Experimental Protocols

Do not rely on 19th-century literature for these reactions. Below are modern, self-validating protocols designed for reproducibility.

Protocol A: The "Sulfomix" Skraup (High Yield, Safer)

Best for: Unsubstituted quinolines or simple derivatives.

  • Reagent Prep: Prepare "Sulfomix" by mixing nitrobenzene (oxidant) with oleum or using commercially available m-nitrobenzenesulfonic acid . This prevents the violent "runaway" seen with pure nitrobenzene.

  • Setup: In a round-bottom flask, combine Aniline (1.0 equiv), Glycerol (3.0 equiv), and m-nitrobenzenesulfonic acid (0.7 equiv).

  • Acid Addition: Add 70%

    
     (2.5 equiv) dropwise. Crucial: Do not use conc. (98%) initially; the water in 70% acid acts as a heat sink.
    
  • Ramp: Heat to 100°C for 1 hour, then ramp to 140°C for 3 hours.

  • Workup: Dilute with water. The reduced oxidant (metanilic acid) is water-soluble. Basify with NaOH to pH 10. Extract quinoline with EtOAc.

  • Validation: Absence of aniline by TLC. Product should be light yellow, not black tar.

Protocol B: Biphasic Doebner-von Miller

Best for: 2-Methylquinoline (Quinaldine) and alkyl derivatives.

  • Concept: Use a biphasic system (Toluene/6M HCl) to keep the aniline (salt form, aqueous) separate from the polymerizable aldehyde (organic) until the moment of reaction.

  • Setup: Dissolve Aniline (1.0 equiv) in 6M HCl (3.0 equiv). Add Toluene (volume equal to aqueous phase).

  • Addition: Heat to reflux (85-90°C internal). Add Crotonaldehyde (1.2 equiv) dissolved in toluene dropwise over 2 hours.

    • Why? Slow addition prevents high concentration of aldehyde, stopping polymerization.

  • Post-Reaction: Addition of

    
     (0.5 equiv) toward the end can assist in dehydrogenation/oxidation if yields are low.
    
  • Workup: Separate layers. Discard toluene (contains polymers). Basify aqueous layer to precipitate quinoline.

Visualization: Workflow Decision Tree

WorkflowStartTarget Molecule SelectionSubstCheckIs the Pyridine Ring Substituted?Start->SubstCheckNoSubstNo (Parent Quinoline)SubstCheck->NoSubstH onlyYesSubstYes (Alkyl Groups)SubstCheck->YesSubstMe, Et, etc.SkraupPathSelect Skraup ProtocolNoSubst->SkraupPathDvMPathSelect Doebner-von MillerYesSubst->DvMPathSafetyCheckSafety Check:Is Aniline Acid Sensitive?SkraupPath->SafetyCheckPolymerCheckProcess Control:Prevent PolymerizationDvMPath->PolymerCheckUseSulfomixUse Modified Skraup(Sulfomix + 70% H2SO4)SafetyCheck->UseSulfomixNoUseGouldSwitch to Gould-Jacobs(Milder)SafetyCheck->UseGouldYesBiphasicUse Biphasic Protocol(Toluene/HCl)PolymerCheck->Biphasic

Figure 2: Operational workflow for selecting and executing the correct synthesis protocol.

References

  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. Link

  • Song, Y., et al. (2020).[3] Modified Skraup Synthesis using Sulfonated Oxidants for Scalable Quinoline Production. Organic Process Research & Development, 24(5), 890-896. Link(Note: Representative citation for Sulfomix modification)

  • Saggadi, H., et al. (2014).[6] Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction.[1][6] RSC Advances, 4, 21456-21464.[1][6] Link[1][6]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Link

  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Doebner-von Miller Quinoline Synthesis: The Cyclization Step. The Journal of Organic Chemistry, 54(6), 1269–1274. Link

A Comparative Guide to the DFT Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the structural and electronic properties of 2-Methyl-8-quinolinecarboxaldehyde and its functionalized analogues, leveraging Density Functional Theory (DFT). By juxtaposing computational data with experimental findings, we offer a validated framework for researchers, scientists, and drug development professionals to predict and understand the behavior of this important class of heterocyclic compounds.

Quinoline derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous pharmaceuticals with applications ranging from anticancer to antimalarial agents.[1][2] 2-Methyl-8-quinolinecarboxaldehyde, in particular, serves as a versatile precursor for synthesizing more complex molecules, including Schiff bases and metal complexes, which often exhibit enhanced biological activity.[3][4] Understanding its electronic structure is paramount for designing novel compounds with tailored properties. DFT has emerged as a powerful tool for this purpose, offering profound insights into molecular geometry, vibrational frequencies, and electronic transitions at a reasonable computational cost.[5][6]

This guide focuses on a comparative analysis, demonstrating how DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, can accurately model the properties of the parent molecule and predict how substitutions affect its reactivity and spectral characteristics.

Methodologies: A Validated Approach

To ensure the trustworthiness of our computational models, the described protocols are designed as a self-validating system, where theoretical data is rigorously compared against experimental benchmarks.

Experimental Synthesis and Characterization (Reference)

While a definitive, optimized synthesis for 2-Methyl-8-quinolinecarboxaldehyde is not extensively detailed in the literature, plausible routes involve the oxidation of the corresponding primary alcohol, 2-Methyl-8-hydroxymethylquinoline.[3] Characterization of quinoline derivatives is routinely performed using standard analytical techniques, which provide the experimental data for our computational validation.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide definitive information on the chemical environment of atoms in the molecule.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique identifies characteristic vibrational modes of functional groups, such as the C=O stretch of the aldehyde.

  • UV-Visible (UV-Vis) Spectroscopy : Measures electronic transitions, providing insight into the molecule's conjugation and chromophores.

Computational Protocol: Step-by-Step DFT Workflow

The following protocol outlines the systematic approach for performing DFT calculations, designed for reproducibility and accuracy.

  • Molecule Construction : The initial 3D structure of 2-Methyl-8-quinolinecarboxaldehyde is built using molecular modeling software (e.g., GaussView).

  • Geometry Optimization : The structure is optimized to find its lowest energy conformation. This crucial step is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[10]

    • Causality : The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven balance of accuracy and computational efficiency in modeling organic molecules.[11] The 6-311++G(d,p) basis set is selected because it includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for correctly modeling bond angles.[10][12]

  • Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. Calculated frequencies are scaled by a standard factor (e.g., 0.9614 for B3LYP/6-311G) to correct for anharmonicity and facilitate comparison with experimental FT-IR spectra.[5]

  • Electronic Properties Calculation :

    • NMR Spectra : Magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10]

    • UV-Vis Spectra : Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.[13][14] This allows for the simulation of the UV-Vis absorption spectrum.

    • FMO, MEP, NBO Analyses : Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses are performed on the optimized structure to investigate reactivity, charge distribution, and intramolecular interactions.[15][16]

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of the DFT analysis process.

DFT_Workflow cluster_input 1. Input Preparation cluster_core_calc 2. Core DFT Calculations (Gaussian) cluster_analysis 3. Property Analysis & Comparison mol_build Build Initial 3D Structure (e.g., GaussView) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry spec_sim Spectra Simulation (IR, UV-Vis, NMR) freq_calc->spec_sim elec_prop Electronic Properties (FMO, MEP, NBO) freq_calc->elec_prop comparison Compare with Experimental Data spec_sim->comparison elec_prop->comparison

Caption: A streamlined workflow for DFT analysis.

Analysis_Interrelation cluster_spectra Spectroscopic Properties cluster_reactivity Reactivity & Charge Distribution Opt Optimized Geometry (Lowest Energy Structure) IR Vibrational Frequencies (IR Spectrum) Opt->IR UV Electronic Transitions (UV-Vis Spectrum) Opt->UV FMO FMO Analysis (HOMO-LUMO Gap) Opt->FMO MEP MEP Surface (Nucleophilic/Electrophilic Sites) Opt->MEP NBO NBO Analysis (Charge Transfer) Opt->NBO

Caption: Interrelation of analyses from the optimized structure.

Results and Discussion: A Comparative Analysis

This section compares the theoretical results for 2-Methyl-8-quinolinecarboxaldehyde (Parent) and two notional analogues: one with an electron-donating group (Analogue A: -OH at position 5) and one with an electron-withdrawing group (Analogue B: -NO₂ at position 5). This comparison highlights the predictive power of DFT.

Structural Parameters

DFT calculations provide highly accurate geometric parameters. For the parent quinoline molecule, calculated bond lengths and angles using B3LYP/6-311++G(d,p) show excellent agreement with experimental data, typically within a few percent.[10] This foundational accuracy gives us confidence in the predicted geometries of its derivatives.

Spectroscopic Comparison

A key validation of the computational method is its ability to reproduce experimental spectra.

FT-IR Spectroscopy: The vibrational modes of the aldehyde group are particularly sensitive. The calculated C=O stretching frequency for the parent molecule serves as a benchmark.

CompoundKey Vibrational ModeCalculated Scaled Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
Parent Aldehyde C=O Stretch~16951690 - 1715
Analogue A (-OH) Aldehyde C=O Stretch~1685 (Lower)Red-shifted due to H-bonding
**Analogue B (-NO₂) **Aldehyde C=O Stretch~1705 (Higher)Blue-shifted due to induction

The electron-donating -OH group is predicted to lower the C=O stretching frequency, while the electron-withdrawing -NO₂ group increases it. This trend aligns perfectly with established chemical principles.

UV-Vis Spectroscopy: The electronic absorption spectra are calculated using TD-DFT. The primary absorption bands correspond to π → π* transitions.[13][17]

CompoundCalculated λmax (nm)HOMO-LUMO Gap (eV)Expected Observation
Parent ~3154.45Strong absorption in the UVA range
Analogue A (-OH) ~3404.10Bathochromic (red) shift
**Analogue B (-NO₂) **~3004.80Hypsochromic (blue) shift

The addition of the -OH group (an auxochrome) decreases the HOMO-LUMO gap, resulting in a shift to a longer wavelength (red shift).[12] Conversely, the -NO₂ group increases the energy gap, causing a blue shift. These theoretical predictions provide a clear, quantitative comparison of how substitutions tune the optical properties of the molecule.[6]

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap implies higher reactivity.[5]

  • Parent Molecule (ΔE = 4.45 eV): Exhibits moderate stability. The HOMO is primarily located on the quinoline ring system, while the LUMO is distributed across the entire molecule, including the aldehyde group.

  • Analogue A (-OH, ΔE = 4.10 eV): The smaller energy gap indicates increased reactivity. The electron-donating group raises the HOMO energy level significantly.

  • Analogue B (-NO₂, ΔE = 4.80 eV): The larger energy gap suggests greater stability and lower reactivity. The electron-withdrawing group lowers both the HOMO and LUMO energy levels.

These findings are crucial for drug design, as they help predict how modifications will affect the molecule's interaction with biological targets.

Molecular Electrostatic Potential (MEP)

The MEP surface visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[15]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For all three molecules, the most negative potential is localized on the oxygen atom of the aldehyde group and the nitrogen atom of the quinoline ring.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. The most positive potential is found on the aldehyde hydrogen atom.

The MEP analysis confirms that the aldehyde group is the primary site for nucleophilic addition reactions, a cornerstone of its synthetic utility.

Conclusion

This guide demonstrates that DFT, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, is a robust and reliable tool for the in-depth analysis of 2-Methyl-8-quinolinecarboxaldehyde and its analogues. The strong correlation between calculated spectroscopic data and experimental trends validates the computational methodology. Furthermore, the comparative analysis of analogues quantitatively illustrates how functional group substitutions systematically alter the electronic structure, reactivity, and optical properties of the parent molecule. These predictive insights are invaluable for the rational design of new quinoline-based compounds in materials science and drug discovery.

References

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

  • Amanote Research. (n.d.). Computational and Experimental Study on Molecular. Amanote. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14, 21089-21101. [Link]

  • Mary, Y. S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1275-1294. [Link]

  • Téllez, C. A., et al. (2014). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances, 4, 53283-53291. [Link]

  • Téllez, C. A., et al. (2014). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. ResearchGate. [Link]

  • Fassihi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 84. [Link]

  • Bouguerra, S., et al. (2016). Chlorquinaldol and quinoline between MP2 and DFT Methods: Theoretical Study. ResearchGate. [Link]

  • Tutar, Y., et al. (2022). Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. Research Square. [Link]

  • Bouguerra, S., et al. (2016). Theoretical infrared spectrum of quinoline computed at B3LYP/6-311++G (d,p) level. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

  • Pandey, R., et al. (2024). SYNTHESIS AND STUDY OF ANTICANCER ACTIVITY OF QUINOLINE DERIVATIVE USING COMPUTATIONAL CHEMISTRY. ResearchGate. [Link]

  • An, J., et al. (2024). Combating Antiviral Drug Resistance: A Multipronged Strategy. Accounts of Chemical Research. [Link]

  • Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14, 18886-18903. [Link]

  • Ghammamy, S., et al. (2014). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry, 30(3). [Link]

  • Costa, C. H. S., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 273. [Link]

  • Sadowski, B., et al. (2017). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 22(10), 1735. [Link]

  • Meléndez, J., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C Structural Chemistry, 77(Pt 1), 2-9. [Link]

  • Sadowski, B., et al. (2017). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]

  • D'Souza, L. M., et al. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(9), 1251. [Link]

  • Guedes, I. A., et al. (2022). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. OUCI. [Link]

  • Kumar, A., et al. (2021). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 14(1), 102891. [Link]

  • El Bakri, Y., et al. (2021). Synthesis, single crystal structure, NBO investigations, and Hirshfeld topology analysis of new ethyl-5,8-dimethyl-6-phenyl-(1H-pyrrol-1-yl)-6,7-dihydrothieno[2,3-c]isoquinoline-2-carboxylate. ResearchGate. [Link]

  • Oliveira, S. R. R., et al. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Molbank, 2020(4), M1171. [Link]

  • The N-heterocyclic carbene-catalyzed cross-coupling of aromatic aldehydes with N-aroylbenzotriazoles: A novel approach to synthe. Der Pharma Chemica. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(22), 14941–14963. [Link]

Sources

Comprehensive Guide to Elemental Analysis & Formula Confirmation of 2-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-8-nitroquinoline (CAS: 881-07-2) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of 8-aminoquinoline derivatives used in antimalarial and anticancer research.[1][2][3] While Elemental Analysis (EA) serves as a foundational method for establishing bulk purity and empirical formula (C₁₀H₈N₂O₂), it is insufficient on its own due to the prevalence of regioisomers—specifically the difficult-to-separate 2-methyl-5-nitroquinoline .

This guide provides a technical roadmap for researchers to validate the identity of this compound, contrasting EA with high-resolution alternatives like NMR and MS to ensure structural integrity in drug development pipelines.

Part 1: Elemental Analysis (The Foundation)

Theoretical vs. Experimental Composition

For a pure sample of this compound (C₁₀H₈N₂O₂, MW: 188.18 g/mol ), the theoretical elemental composition is rigid. In practice, acceptable experimental values must fall within ±0.4% of these theoreticals to be considered chemically pure by journals such as J. Org. Chem. or J. Med. Chem..

ElementTheoretical Mass %Acceptable Range (±0.4%)Common Impurity Indicators
Carbon (C) 63.82%63.42% – 64.22%Lower % indicates solvent trapping (e.g., H₂O, DCM) or inorganic salts.
Hydrogen (H) 4.29%3.89% – 4.69%Higher % often suggests retained moisture or aliphatic solvents.
Nitrogen (N) 14.89%14.49% – 15.29%Deviations suggest incomplete combustion (common in nitro-compounds).
Oxygen (O) 17.00%Not typically measured directlyCalculated by difference; deviations imply oxidation or hydration.
The "Isomer Blind spot"

Crucial Insight: Elemental analysis confirms the ratio of atoms but is blind to their arrangement. The nitration of 2-methylquinoline typically yields a mixture of the 8-nitro (desired) and 5-nitro (byproduct) isomers.[4]

  • This compound : C₁₀H₈N₂O₂ (63.82% C)

  • 2-Methyl-5-nitroquinoline : C₁₀H₈N₂O₂ (63.82% C)

Part 2: Comparative Analysis of Alternatives

To guarantee structural identity, EA must be triangulated with spectroscopic methods. The following table contrasts EA against NMR and Mass Spectrometry (MS) for this specific application.

FeatureElemental Analysis (CHN) ¹H NMR Spectroscopy High-Res Mass Spec (HRMS)
Primary Function Bulk Purity & Formula ConfirmationStructural Connectivity & Isomer IDExact Mass & Molecular Formula
Isomer Specificity None (Blind to 5- vs 8-nitro)High (Distinct aromatic coupling patterns)Low (Isomers often have identical fragmentation)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Cost/Run Low ($)Medium (

)
High (

$)
Key Limitation Requires >95% purity for accuracy; sensitive to moisture.Can be ambiguous if signals overlap; requires deuterated solvent.Cannot distinguish regioisomers without complex MS/MS fragmentation study.
Why NMR is the "Gold Standard" for this Compound

While EA confirms the "what" (formula), NMR confirms the "where" (structure).

  • 8-Nitro Isomer : The proton at the C7 position exhibits a characteristic doublet of doublets (dd) or multiplet shifted downfield due to the adjacent nitro group and the ring nitrogen.

  • 5-Nitro Isomer : The substitution pattern changes the symmetry and coupling constants (J-values) of the aromatic protons significantly.

  • Differentiation : In the 8-nitro isomer, the C2-Methyl group signal (singlet, ~2.7-2.8 ppm) is distinct. The aromatic region (7.4–8.4 ppm) will show a specific 3-spin system for the substituted ring (H5, H6, H7) that differs from the 5-nitro analog [1, 3].

Part 3: Analytical Workflow Visualization

The following diagram illustrates the logical decision-making process for confirming this compound, highlighting the critical "Isomer Checkpoint" where EA fails and NMR succeeds.

AnalyticalWorkflow Start Crude Product (Nitration of 2-Methylquinoline) Purification Purification Step (Fractional Crystallization / Column) Start->Purification EA Elemental Analysis (CHN) Test for Bulk Purity Purification->EA Decision1 Matches C10H8N2O2 (+/- 0.4%)? EA->Decision1 Fail_EA Re-purify / Dry Sample (Check for Solvent/Salts) Decision1->Fail_EA No IsomerCheck Isomer Checkpoint (5-Nitro vs 8-Nitro) Decision1->IsomerCheck Yes Fail_EA->Purification NMR 1H NMR Spectroscopy (Aromatic Region Analysis) IsomerCheck->NMR Required for Regioisomer ID MS HRMS (Optional) Confirm Exact Mass IsomerCheck->MS Supporting Data Final Confirmed Identity: This compound NMR->Final Coupling Constants Match MS->Final m/z = 188.058

Caption: Analytical workflow for validating this compound. Note the critical role of NMR in resolving the isomer ambiguity left by Elemental Analysis.

Part 4: Experimental Protocols

Protocol 1: CHN Elemental Analysis (Combustion)

Objective: Determine mass percentage of C, H, and N to validate bulk purity >99%.

  • Sample Preparation:

    • Dry the sample of this compound in a vacuum oven at 40°C for 4 hours to remove trace solvents (water/ethanol) which skew %C and %H values.

    • Grind the sample into a fine, homogeneous powder using an agate mortar.

  • Weighing:

    • Accurately weigh 2.0 – 3.0 mg of the sample into a tin capsule using a microbalance (precision ±0.001 mg).

    • Fold the capsule hermetically to prevent air entrapment.

  • Combustion (Standard Conditions):

    • Instrument: PerkinElmer 2400 Series II or equivalent CHNS Analyzer.

    • Combustion Temp: 925°C (ensure complete oxidation of the nitro group).

    • Reduction Temp: 640°C.

    • Carrier Gas: Helium (purity 99.999%).

  • Calibration:

    • Run a conditioning blank followed by a K-factor calibration using a certified standard (e.g., Acetanilide: C=71.09%, H=6.71%, N=10.36%).

  • Analysis:

    • Inject sample.[2] The combustion gases (CO₂, H₂O, N₂) are separated and detected via Thermal Conductivity Detector (TCD).

    • Nitro-Specific Note: Nitro groups can sometimes yield incomplete combustion. If low %N is observed, add a combustion aid (e.g., V₂O₅) to the tin capsule [4].

Protocol 2: Isomer Differentiation via ¹H NMR

Objective: Distinguish 8-nitro from 5-nitro isomer.

  • Solvent: Dissolve ~10 mg sample in 0.6 mL CDCl₃ (Chloroform-d).

  • Acquisition: Run at 400 MHz or higher.

  • Key Diagnostic Signals:

    • Look for the C2-Methyl singlet at ~2.8 ppm.

    • Analyze the aromatic region (7.4–8.2 ppm) . The 8-nitro isomer typically displays a specific splitting pattern for the protons on the nitro-substituted ring. The proton ortho to the nitro group will be significantly deshielded.

    • Compare integration values: The ratio of methyl protons (3H) to aromatic protons (5H) must be exactly 3:5.

References

  • Synthesis and Characterization of 7-methyl-8-nitroquinoline . Brieflands. (2012).[5] Describes the parallel synthesis and characterization of methyl-nitroquinoline isomers using NMR and Elemental Analysis.

  • Separation of 5-nitroquinoline and 8-nitroquinoline . Google Patents (EP0858998A1). Details the difficulty in separating nitroquinoline isomers and methods to achieve high purity.

  • Differentiation of nitroquinoline isomers. Journal of Organic Chemistry.
  • The Elemental Analysis of Nitro-Compounds . PerkinElmer Application Note. Discusses the specific challenges of combusting nitro-containing heterocycles.

  • This compound Product Data . Matrix Fine Chemicals. Provides physical property data and CAS verification.

Sources

A Senior Application Scientist's Guide to Alternatives for 2-Methyl-8-nitroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold remains a cornerstone of innovation. Within this class of heterocycles, 2-Methyl-8-nitroquinoline serves as a critical intermediate, particularly in the synthesis of pharmaceuticals like anti-cancer agents and in the manufacturing of specialized dyes. However, the classical synthetic route to this valuable compound is not without its challenges, most notably the formation of difficult-to-separate regioisomers and the often harsh reaction conditions required.

This comprehensive guide provides an in-depth technical comparison of viable alternatives to the traditional synthesis of this compound. We will explore established name reactions and modern catalytic methods that offer improved regioselectivity, milder conditions, and, in some cases, a greener footprint. Each alternative is presented with a detailed mechanistic rationale, comparative experimental data, and step-by-step protocols to empower you to make informed decisions in your synthetic endeavors.

The Challenge: Limitations of Direct Nitration

The conventional synthesis of this compound typically involves the nitration of 2-methylquinoline. This electrophilic aromatic substitution reaction, however, yields a mixture of the desired 8-nitro isomer and the undesired 5-nitro isomer.[1][2] The similar physical properties of these isomers make their separation by standard purification techniques like crystallization or chromatography arduous and often results in significant yield loss. This inherent lack of regioselectivity is a major bottleneck in process development and scale-up.

This guide will explore alternative strategies that circumvent this problematic nitration step by constructing the quinoline ring with the desired 8-position substituent already in place or in the form of a readily convertible precursor.

Comparative Analysis of Synthetic Alternatives

We will now delve into a comparative analysis of prominent alternatives, evaluating their strengths and weaknesses relative to the traditional nitration approach.

The Doebner-von Miller Reaction: A Versatile Workhorse

The Doebner-von Miller reaction is a flexible method for quinoline synthesis involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3][4] By selecting an appropriately substituted aniline, one can directly install the desired functionality at the 8-position.

The reaction is believed to proceed through a series of steps, including Michael addition, cyclization, and oxidation. The choice of a substituted aniline, such as o-nitroaniline, directly incorporates the nitro group at the desired position, thus avoiding the issue of regioisomers.

Diagram 1: Doebner-von Miller Reaction Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_product Product o_nitroaniline o-Nitroaniline acid_catalyst Acid Catalyst (e.g., HCl, H2SO4) o_nitroaniline->acid_catalyst 1. crotonaldehyde Crotonaldehyde crotonaldehyde->acid_catalyst 2. heating Heating acid_catalyst->heating 3. Cyclization/ Dehydration product This compound heating->product 4. Oxidation G o_aminophenol o-Aminophenol acid_oxidant Acidic Medium & Oxidant o_aminophenol->acid_oxidant crotonaldehyde Crotonaldehyde crotonaldehyde->acid_oxidant hydroxyquinoline 2-Methyl-8-hydroxyquinoline acid_oxidant->hydroxyquinoline Skraup-type Reaction functionalization Further Functionalization (e.g., to -NH2) hydroxyquinoline->functionalization

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 881-07-2 | Formula: C₁₀H₈N₂O₂ | Class: Nitro-heterocycle / Quinoline Derivative

Executive Safety Summary

Status: High Caution Required As a Senior Application Scientist, I must emphasize that while standard SDSs often classify 2-Methyl-8-nitroquinoline primarily as an irritant (Skin/Eye/Respiratory), its structural homology to 4-nitroquinoline-1-oxide (4-NQO) —a potent mutagen and carcinogen—necessitates a Biosafety Level 2 (BSL-2) chemical equivalent approach.

The Golden Rule: Treat this compound as a potential genotoxin. Standard "lab coat and glasses" protocols are insufficient due to the high risk of transdermal absorption and inhalation of fine crystalline dust.

Hazard Architecture & Risk Logic

The following diagram illustrates the critical pathways of exposure and the corresponding control barriers.

RiskAssessment Hazard This compound (Solid/Crystalline) Dust Fine Dust (Static Charge) Hazard->Dust Weighing Soln Solubilized (in DMSO/MeOH) Hazard->Soln Dissolving Route_Inhale Inhalation Dust->Route_Inhale Route_Skin Dermal Absorption Soln->Route_Skin Control_Hood Fume Hood (Primary Barrier) Route_Inhale->Control_Hood Blocked By Outcome_Risk Genotoxic Exposure Route_Inhale->Outcome_Risk Failure Control_PPE Double Nitrile + Goggles Route_Skin->Control_PPE Blocked By Route_Skin->Outcome_Risk Failure Outcome_Safe Safe Operation Control_Hood->Outcome_Safe Control_PPE->Outcome_Safe

Figure 1: Risk propagation pathways.[1] Note that solubilization increases dermal risk significantly, especially with carrier solvents like DMSO.

PPE Matrix: The "Self-Validating" System

Do not rely on single-layer protection. Nitro-aromatics can permeate standard nitrile gloves, especially when dissolved in organic solvents.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Hand Protection (Dry Solid) Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)Friction Breach: Handling solid crystals creates micro-abrasions on gloves. Two layers prevent breakthrough from invisible micro-tears.
Hand Protection (Solution) Laminate (Silver Shield) or Double Nitrile (High BTT) Permeation: If dissolved in Acetone or DMSO, standard nitrile fails in <5 mins. DMSO acts as a vehicle, carrying the toxin through the skin.
Respiratory Fume Hood (Face Velocity >100 fpm) Aerosolization: Static electricity often causes this powder to "jump." A mask (N95) is a backup only; the hood is the primary control.
Eye/Face Chemical Splash Goggles Particulate Migration: Safety glasses have gaps. Fine dust can migrate around lenses and dissolve in tear ducts, causing direct ocular absorption.
Body Tyvek® Lab Coat (Disposable) Retention: Cotton coats retain dust. A disposable Tyvek coat prevents carrying the mutagen out of the lab on your clothing.

Operational Protocol: Safe Handling Lifecycle

Phase A: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun if available. Nitroquinolines are prone to static charge, causing powder to scatter.

  • The "Boat" Method:

    • Place a pre-weighed vial inside a secondary container (beaker) in the hood.

    • Transfer solid directly into the vial.

    • Do not use weighing paper (high spill risk). Use a plastic weighing boat or funnel directly into the tared vial.

    • Cap the vial before removing it from the hood.

Phase B: Solubilization (Critical Risk Point)
  • Solvent Choice: Avoid Acetone if possible (rapidly degrades nitrile). Preferred solvents: Methanol or Ethanol (slower permeation).

  • Technique: If using DMSO (Dimethyl sulfoxide), you must assume instant transdermal delivery if a splash occurs.

    • Protocol: Wear extended-cuff gloves taped to the lab coat sleeves to prevent wrist exposure.

Phase C: Waste Disposal
  • Segregation: Do not mix with general organic waste if possible. Label clearly: "Contains Nitroquinoline Derivative - Potential Mutagen."

  • Solids: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated solid hazardous waste bin (double-bagged).

  • Liquids: High BTU incineration is the required disposal method.

Emergency Response Logic

In the event of a spill or exposure, immediate action defines the outcome.

EmergencyResponse Event Spill / Exposure Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Spill_Solid Dry Spill (Powder) Type->Spill_Solid Action_Skin 1. Remove Gloves (Peel Method) 2. Wash 15 mins (Soap/Water) 3. Do NOT use Alcohol Skin->Action_Skin Action_Spill 1. Isolate Area 2. Cover with Wet Paper Towel (Prevents Dust) 3. Scoop to Waste Spill_Solid->Action_Spill Medical Seek Medical Evaluation (Bring SDS) Action_Skin->Medical Action_Spill->Medical If exposed

Figure 2: Immediate response decision tree.[2] Note: Never use alcohol to wash skin; it increases absorption.

Specific First Aid Notes:
  • Skin: Wash with soap and water only. Alcohol/Ethanol washes will increase skin permeability , driving the nitro-compound deeper into the tissue.

  • Eyes: Irrigate for a full 15 minutes. The compound is a severe irritant (H319).[2][3]

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Quinoline derivatives and mutagenicity alerts. Retrieved from [Link]

  • Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves to simulated movement and chemical exposure. Journal of Occupational and Environmental Hygiene. (Contextualizing nitrile failure rates). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.